Product packaging for Boldoside(Cat. No.:CAS No. 17331-71-4)

Boldoside

Cat. No.: B579224
CAS No.: 17331-71-4
M. Wt: 624.5 g/mol
InChI Key: NEJKEXUJCSYMCC-PXBUXKMDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorhamnetin 3-glucoside-7-rhamnoside (CAS 17331-71-4), also known as Luteoside or Brassidin, is a naturally occurring diglycosyl flavonoid classified under the flavonoid-7-O-glycosides . This compound features an isorhamnetin aglycone skeleton conjugated with a glucose moiety at the C-3 position and a rhamnose moiety at the C-7 position . It is identified as a potential biomarker for consumption of certain food products and is found in notable concentrations in plants such as sea buckthornberry (Hippophae rhamnoides) and swede . Research indicates significant levels in different parts of the sea buckthorn plant, including berries and leaves . The compound is also a major flavonoid in Opuntia ficus-indica (prickly pear cactus), found in its cladodes, pulp, and peel . Isorhamnetin glycosides are recognized as valuable phytonutrients with diverse biological activities and health-promoting effects . They exhibit higher bioaccessibility and longer average residence time in the bloodstream compared to their aglycone counterparts, making them particularly interesting for nutritional and pharmacological research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O16 B579224 Boldoside CAS No. 17331-71-4

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(40-9)41-11-6-13(31)17-15(7-11)42-25(10-3-4-12(30)14(5-10)39-2)26(20(17)34)44-28-24(38)22(36)19(33)16(8-29)43-28/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKEXUJCSYMCC-PXBUXKMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169585
Record name Isorhamnetin 3-O-glucoside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-71-4
Record name Boldoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin 3-O-glucoside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOLDOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGK541R25K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution of Isorhamnetin 3 Glucoside 7 Rhamnoside

The distribution of Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside in the plant world is not ubiquitous, but rather concentrated in specific plant families and genera, indicating a degree of taxonomic specificity.

Specific Plant Families and Genera Bearing Isorhamnetin 3-glucoside-7-rhamnoside

This flavonoid has been identified in a number of plant families, with notable concentrations in some well-known species.

Elaeagnaceae: The most well-documented source of Isorhamnetin 3-glucoside-7-rhamnoside is the sea buckthorn (Hippophae rhamnoides). This plant is a significant accumulator of a variety of isorhamnetin glycosides, with Isorhamnetin 3-glucoside-7-rhamnoside being a prominent constituent. csbe-scgab.camdpi.com

Fabaceae (Leguminosae): The compound has been isolated from plants within the legume family, such as Butea superba. medchemexpress.com

Asteraceae (Compositae): Isorhamnetin 3-glucoside-7-rhamnoside, also known by its synonym Luteoside, has been found in the aerial parts of Bidens tripartita. medchemexpress.com The Mexican tarragon (Tagetes lucida), another member of the Asteraceae family, is known to accumulate isorhamnetin and its 7-O-glucoside derivative. wikipedia.org

Brassicaceae (Cruciferae): The presence of Isorhamnetin 3-glucoside-7-rhamnoside has been reported in swede (Brassica napus var. napobrassica). Furthermore, other isorhamnetin glycosides, such as isorhamnetin-3,7-diglucoside, are major flavonoid compounds in mustard leaf (Brassica juncea). mdpi.comnih.gov

Cactaceae: While not definitively identified as Isorhamnetin 3-glucoside-7-rhamnoside, various isorhamnetin glycosides are abundant in prickly pear cactus (Opuntia ficus-indica), where they are considered a chemotaxonomic characteristic of the species. nih.gov

Brassicaceae: The model plant organism, Arabidopsis thaliana, a member of the mustard family, has also been reported to contain Isorhamnetin 3-rhamnoside-7-glucoside. nih.gov

Table 1: Botanical Sources of Isorhamnetin 3-glucoside-7-rhamnoside

Plant FamilyGenusSpeciesCommon NameReference
ElaeagnaceaeHippophaerhamnoidesSea Buckthorn csbe-scgab.camdpi.com
FabaceaeButeasuperba- medchemexpress.com
AsteraceaeBidenstripartita- medchemexpress.com
BrassicaceaeBrassicanapus var. napobrassicaSwede
BrassicaceaeArabidopsisthalianaThale Cress nih.gov

Distribution Across Plant Organs and Developmental Stages

The concentration of Isorhamnetin 3-glucoside-7-rhamnoside is not uniform throughout the plant; it varies significantly between different organs and can change as the plant matures.

In sea buckthorn (Hippophae rhamnoides), for instance, a detailed analysis has revealed a distinct distribution of this compound. The leaves are particularly rich in Isorhamnetin 3-glucoside-7-rhamnoside, with concentrations ranging from 67.6 to 129.3 mg per 100g of dry weight. mdpi.com The berries also contain significant amounts, with reported concentrations between 37.8 and 90.8 mg per 100g of dry weight. csbe-scgab.camdpi.com

The timing of harvest also plays a crucial role in the concentration of flavonoids in sea buckthorn. Studies have shown that the levels of various bioactive compounds, including flavonoids, can fluctuate depending on whether the berries are harvested at an early, mature, or post-mature stage. csbe-scgab.ca For example, the content of total carotenoids, another class of phytochemicals, has been observed to be highest in mature November-harvested berries. nih.gov This suggests that the developmental stage of the plant is a critical factor in the accumulation of secondary metabolites like Isorhamnetin 3-glucoside-7-rhamnoside.

Table 2: Concentration of Isorhamnetin 3-glucoside-7-rhamnoside in Hippophae rhamnoides

Plant OrganConcentration (mg/100g DW)Reference
Leaves67.6 - 129.3 mdpi.com
Berries37.8 - 90.8 csbe-scgab.camdpi.com

Environmental and Cultivation Factors Influencing Isorhamnetin 3-glucoside-7-rhamnoside Accumulation

The biosynthesis and accumulation of flavonoids, including Isorhamnetin 3-glucoside-7-rhamnoside, are dynamic processes that are responsive to both environmental cues and agricultural practices.

Plants are known to increase the production of secondary metabolites like flavonoids in response to various abiotic stresses, such as high-intensity light, drought, and temperature fluctuations. nih.gov This is considered a defense mechanism, as flavonoids can act as antioxidants to mitigate cellular damage caused by environmental stressors. For example, exposure to UV radiation has been shown to significantly influence the biosynthesis of flavonoids. nih.gov Specifically, UVB light can induce an increase in the activity of enzymes involved in the flavonoid biosynthetic pathway. nih.gov While direct studies on the impact of these stressors on Isorhamnetin 3-glucoside-7-rhamnoside are limited, the general principles of flavonoid induction suggest that its concentration would likely be affected.

Cultivation practices, particularly the timing of harvest, have a demonstrable effect on the phytochemical profile of plants. As mentioned previously, the concentration of bioactive compounds in sea buckthorn berries varies with the stage of maturity at which they are harvested. csbe-scgab.canih.gov This highlights the importance of optimizing agricultural practices to maximize the content of desired compounds like Isorhamnetin 3-glucoside-7-rhamnoside.

Chemotaxonomic Implications of Isorhamnetin 3-glucoside-7-rhamnoside Presence

The distribution of secondary metabolites, such as flavonoids, can provide valuable insights for plant classification and understanding evolutionary relationships, a field known as chemotaxonomy. The presence or absence of specific compounds, or variations in their concentrations, can serve as chemical markers to delineate between different plant taxa.

The occurrence of Isorhamnetin 3-glucoside-7-rhamnoside and other related isorhamnetin glycosides appears to have chemotaxonomic significance in certain plant groups. For example, the abundance of isorhamnetin glycosides in Opuntia ficus-indica is considered a distinguishing chemical characteristic of this species. nih.gov This suggests that the profile of these flavonoids can be used to help differentiate it from other related species.

The presence of Isorhamnetin 3-glucoside-7-rhamnoside across different plant families, such as Elaeagnaceae, Fabaceae, and Asteraceae, points to a complex evolutionary history of the biosynthetic pathways leading to this compound. Further research into the broader distribution of this flavonoid could provide more definitive chemotaxonomic markers and a deeper understanding of the phylogenetic relationships between these and other plant families.

Biosynthesis and Metabolic Pathways of Isorhamnetin 3 Glucoside 7 Rhamnoside

General Flavonoid Biosynthetic Pathway Precursors

Flavonoid synthesis originates from two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. mdpi.com The shikimate pathway provides the aromatic amino acid L-phenylalanine. nih.gov The general phenylpropanoid pathway then converts L-phenylalanine into 4-coumaroyl-CoA through the action of a series of core enzymes. nih.govwikipedia.org

This 4-coumaroyl-CoA molecule serves as a key precursor, which, along with three molecules of malonyl-CoA (derived from acetyl-CoA), enters the flavonoid-specific pathway. wikipedia.org The condensation of these precursors is catalyzed by Chalcone (B49325) synthase (CHS), resulting in the formation of naringenin (B18129) chalcone, the foundational C6-C3-C6 skeleton of all flavonoids. wikipedia.orgresearchgate.net Subsequent isomerization by chalcone isomerase (CHI) yields the flavanone (B1672756) naringenin. researchgate.net

From naringenin, the pathway diversifies. The formation of the flavonol aglycone, isorhamnetin (B1672294), requires several additional steps. Naringenin is hydroxylated by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). nih.gov DHK is then hydroxylated at the 3' position by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin (DHQ). nih.gov Flavonol synthase (FLS) then introduces a double bond into the C-ring of DHQ to form the flavonol quercetin (B1663063). Isorhamnetin is ultimately formed from its precursor quercetin via methylation of the 3'-hydroxy group. nih.gov

PrecursorOriginating PathwayKey Role
L-Phenylalanine Shikimate PathwayStarting amino acid for the phenylpropanoid pathway. mdpi.comnih.gov
4-Coumaroyl-CoA General Phenylpropanoid PathwayProvides the B-ring and the C3-chain of the flavonoid skeleton. wikipedia.org
Malonyl-CoA Acetyl-CoA carboxylaseProvides the A-ring of the flavonoid skeleton. wikipedia.org
Quercetin Flavonol BiosynthesisDirect aglycone precursor to isorhamnetin. nih.gov

Specific Enzymatic Glycosylation Steps Leading to Isorhamnetin 3-glucoside-7-rhamnoside

Glycosylation is a critical final modification step that enhances the stability and solubility of flavonoid aglycones. The formation of Isorhamnetin 3-glucoside-7-rhamnoside requires two distinct glycosylation events on the isorhamnetin aglycone, catalyzed by specific UDP-dependent glycosyltransferases (UGTs). nih.govoup.com This process involves the sequential attachment of a glucose molecule to the 3-hydroxyl group and a rhamnose molecule to the 7-hydroxyl group.

The likely sequence of events involves the initial formation of Isorhamnetin 3-O-glucoside, followed by the subsequent rhamnosylation at the 7-position to yield the final product. researchgate.net

Glycosyltransferases Involved in Isorhamnetin 3-glucoside Formation

The first step in the specific glycosylation pathway is the attachment of a glucose moiety to the 3-hydroxyl group of the isorhamnetin aglycone. This reaction is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govrsc.org These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the isorhamnetin acceptor molecule. nih.govmdpi.com

The biological synthesis of Isorhamnetin 3-O-glucoside has been demonstrated using engineered glucosyltransferases, highlighting the central role of these enzymes. nih.govnih.gov The specificity of the UGT for the 3-OH position on the flavonol C-ring is crucial for the formation of the correct intermediate.

Rhamnosyltransferases and Glycosidic Linkage Specificity

Following the initial glucosylation, a second glycosylation event occurs at the 7-hydroxyl position of the A-ring. This step is catalyzed by a specific rhamnosyltransferase (RhaT), which is also a type of UGT. oup.comoup.com This enzyme transfers a rhamnose sugar from a UDP-rhamnose donor to the Isorhamnetin 3-O-glucoside intermediate.

Research in Arabidopsis thaliana has identified a flavonol 7-O-rhamnosyltransferase, UGT89C1, which is responsible for the rhamnosylation of flavonol 3-O-glucosides. researchgate.net Studies on the recombinant UGT89C1 protein confirmed its function, showing that it specifically recognizes 3-O-glycosylated flavonols and UDP-rhamnose as substrates, but not flavonol aglycones or other UDP-sugars. researchgate.net This high substrate specificity ensures the correct formation of the final diglycoside, Isorhamnetin 3-glucoside-7-rhamnoside. The enzyme catalyzes the formation of an O-glycosidic bond at the C-7 position. researchgate.net

Enzyme ClassFunctionSubstrate(s)Product
Flavonol 3-O-glucosyltransferase (UGT) Catalyzes the transfer of glucose to the 3-OH group.Isorhamnetin, UDP-glucoseIsorhamnetin 3-O-glucoside. nih.gov
Flavonol 7-O-rhamnosyltransferase (RhaT) Catalyzes the transfer of rhamnose to the 7-OH group.Isorhamnetin 3-O-glucoside, UDP-rhamnoseIsorhamnetin 3-glucoside-7-rhamnoside. researchgate.net

Regulation of Isorhamnetin 3-glucoside-7-rhamnoside Biosynthesis

The biosynthesis of flavonoids, including Isorhamnetin 3-glucoside-7-rhamnoside, is a tightly regulated process at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, F3'H, FLS, UGTs) is controlled by complex regulatory networks. biotech-asia.org

Transcriptional regulation is a key mechanism, often involving the interplay of MYB, bHLH, and WD40 repeat proteins, which form a complex (MBW complex) that activates the transcription of flavonoid biosynthetic genes. biotech-asia.org Furthermore, co-expression analysis in Arabidopsis has revealed that the expression pattern of the flavonol 7-O-rhamnosyltransferase gene (UGT89C1) is highly correlated with that of other known flavonoid biosynthetic genes. researchgate.net This suggests a coordinated regulation of the entire pathway. The abundance of UGT89C1 transcripts in specific organs, such as floral buds, aligns with the accumulation of 7-O-rhamnosylated flavonols, indicating tissue-specific developmental regulation. researchgate.net

Interspecies Variations in Biosynthetic Routes

While the general flavonoid pathway is conserved, the specific decorating enzymes, particularly glycosyltransferases, exhibit significant diversity across plant species. This leads to a wide array of flavonoid glycosides in nature. Isorhamnetin 3-glucoside-7-rhamnoside has been identified in plants such as Bidens tripartita and Butea superba. medchemexpress.com

However, in other plants, different glycosylation patterns of isorhamnetin are common, indicating variations in the enzymatic machinery.

Calendula officinalis and Ginkgo biloba produce Isorhamnetin 3-O-rutinoside. nih.govnih.gov The formation of a rutinoside involves a two-step process on a single hydroxyl group: first glucosylation, followed by the attachment of rhamnose to the glucose moiety, a reaction catalyzed by a specific 1,6-rhamnosyltransferase (1,6RhaT). oup.com This differs from the synthesis of Isorhamnetin 3-glucoside-7-rhamnoside, which requires two separate UGTs acting on different positions of the aglycone.

Glycine max (soybean) leaves produce a complex array of isorhamnetin glycosides, including various di- and tri-glycosides with different sugar combinations and linkages, pointing to a large and diverse family of UGTs within this species. researchgate.net

Callianthemum taipaicum produces Isorhamnetin-3-O-α-L-arabinoside-7-O-β-D-glucoside, which features an arabinose sugar at the 3-position instead of glucose, demonstrating interspecies differences in both the sugar moiety and the specific UGTs involved. nih.gov

These variations highlight the evolutionary diversification of glycosyltransferases, which contributes to the vast chemical diversity of flavonoids observed in the plant kingdom.

Extraction, Isolation, and Purification Methodologies for Isorhamnetin 3 Glucoside 7 Rhamnoside

Conventional Solvent-Based Extraction Techniques

Traditional methods rely on the principle of solid-liquid extraction, where the choice of solvent and extraction conditions are paramount for selectively dissolving and recovering the target compound from the plant matrix.

Maceration, Soxhlet Extraction, and Reflux Extraction

Conventional solvent extraction techniques, including maceration, Soxhlet extraction, and reflux extraction, have been historically applied for the recovery of flavonoids. Maceration involves soaking the plant material in a solvent for a period, which is a simple but often time-consuming method. In a study comparing extraction techniques for flavonoids from Vernonia amygdalina leaves, maceration was evaluated alongside more advanced methods. mdpi.com

Soxhlet extraction provides a continuous process where fresh solvent is repeatedly passed over the sample, which can improve efficiency over simple maceration. Reflux extraction involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction vessel, utilizing heat to increase extraction rates. While widely used, these methods can suffer from drawbacks such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds like glycosides. For instance, studies on sea buckthorn berries, a known source of Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside, have often involved initial extraction with alcohols, a common step in these conventional procedures. biocrick.com

Optimization of Solvent Systems for Isorhamnetin 3-glucoside-7-rhamnoside Recovery

The selection and optimization of the solvent system are crucial for maximizing the yield of Isorhamnetin 3-glucoside-7-rhamnoside. The polarity of the solvent must be matched to that of the target glycoside. Aqueous mixtures of organic solvents are frequently employed.

Table 1: Examples of Solvent Systems Used in Flavonoid Extraction

Plant SourceExtraction MethodOptimal Solvent SystemTarget Compounds
Sea Buckthorn PomaceUltrasonic-Enzymatic-Assisted Extraction (UEAE)48% Ethanol (B145695) in waterFlavonoids (including Isorhamnetin derivatives)
Forage PalmAccelerated Solvent Extraction (ASE)70:30 Ethanol/water (v/v)Flavonoids (including Isorhamnetin-3-sophoroside-7-rhamnoside)
Flos sophoraeUltrasonic-Assisted Extraction (UAE)Deep Eutectic Solvents (e.g., Choline chloride/Glycerol)Flavonoids (Quercetin, Kaempferol (B1673270), Isorhamnetin)

Advanced Extraction Technologies

To overcome the limitations of conventional methods, advanced extraction technologies have been developed. These "green" techniques often offer reduced extraction times, lower solvent consumption, and improved efficiency. mdpi.com

Supercritical Fluid Extraction (SFE) for Isorhamnetin 3-glucoside-7-rhamnoside

Supercritical Fluid Extraction (SFE) utilizes a fluid, most commonly carbon dioxide (CO₂), above its critical temperature and pressure. In this state, the fluid possesses properties of both a liquid and a gas, allowing it to penetrate the solid matrix like a gas and dissolve materials like a liquid. A key advantage of SFE is that the solvent can be easily removed by depressurization, leaving a solvent-free extract.

For the extraction of polar compounds like flavonoid glycosides, the low polarity of supercritical CO₂ is often a limitation. Therefore, a polar co-solvent or "modifier," such as ethanol or methanol (B129727), is typically added to increase the solvating power of the supercritical fluid. mdpi.com For example, an SFE-CO₂ method was effectively developed to extract lipophilic flavonoids from Tanacetum parthenium by using 7% ethanol as a co-solvent at 64 °C and 22 MPa. mdpi.com While specific applications for Isorhamnetin 3-glucoside-7-rhamnoside are not extensively detailed, the technique's success with structurally similar flavonoids suggests its potential applicability. mdpi.com

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE)

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are two prominent advanced methods that use energy to enhance extraction efficiency. mdpi.com

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, causing the plant cells to rupture and release their contents into the solvent. mdpi.com This technique significantly shortens extraction times. A study on sea buckthorn by-products demonstrated the effectiveness of solvent-free microwave hydrodiffusion and gravity (MHG), a variant of MAE. researchgate.net This method yielded valuable flavonoids, including Isorhamnetin 3-O-glucoside, in just 15 minutes at an optimized power of 400W. researchgate.net MAE is often presented as a superior method for extracting flavonoids like isorhamnetin from plant materials. mdpi.com

Ultrasonic-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing mass transfer. rsc.org A study focused on optimizing flavonoid extraction from sea buckthorn pomace combined UAE with an enzymatic treatment (UEAE). researchgate.net The optimal conditions found were an ultrasonic power of 300 W, an extraction temperature of 50 °C, and an extraction time of 28 minutes, resulting in a flavonoid yield of 21.57 ± 0.45 mg/g. researchgate.net

Table 2: Comparison of Advanced Extraction Methods for Flavonoids

TechniquePrincipleAdvantagesExample Application (Source)
MAE Microwave heating of solvent and sampleShorter extraction time, reduced solvent useExtraction of Isorhamnetin 3-O-glucoside from sea buckthorn by-products researchgate.net
UAE Acoustic cavitation disrupts cell wallsIncreased efficiency, can be used at lower temperaturesExtraction of flavonoids from sea buckthorn pomace researchgate.net
SFE Use of a supercritical fluid (e.g., CO₂) as solventEnvironmentally friendly, solvent-free extractCo-extraction of flavonoids from Tanacetum parthenium leaves mdpi.com

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify Isorhamnetin 3-glucoside-7-rhamnoside.

A common initial step involves preliminary purification using macroporous resins or solid-phase extraction (SPE). For instance, flavonoids from sea buckthorn have been purified using AB-8 macroporous resin. researchgate.net Another approach used C18-E cartridges for the solid-phase extraction of metabolites from forage palm extracts prior to more advanced analysis. sbq.org.br

For high-resolution separation and purification, various forms of liquid chromatography are employed. High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique, has been successfully used for the preparative isolation of isorhamnetin glycosides, as it avoids the irreversible adsorption of samples onto a solid support. mdpi.com

However, the most widely used technique is High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). mdpi.com Analytical methods like Ultra-High-Performance Liquid Chromatography (UPLC) coupled to mass spectrometry (UPLC-MS) provide high resolution, speed, and sensitivity for identifying and quantifying isorhamnetin glycosides in complex extracts. sbq.org.brmdpi.com For obtaining the compound in a highly pure form for research, semi-preparative HPLC is the method of choice, capable of yielding purities exceeding 98%. The combination of these chromatographic strategies allows for the successful isolation and purification of Isorhamnetin 3-glucoside-7-rhamnoside from complex plant extracts. biocrick.com

Column Chromatography (Adsorption, Partition, Ion Exchange)

Column chromatography is a foundational technique for the purification of flavonoids, including Isorhamnetin 3-glucoside-7-rhamnoside, from crude plant extracts. scielo.br This method operates on the principle of separating compounds based on their differential interactions with a stationary phase packed into a column and a mobile phase that percolates through it. The separation can be driven by adsorption, partition, or ion-exchange mechanisms.

Adsorption Chromatography: This is one of the most common methods for flavonoid purification. frontiersin.org It utilizes a solid stationary phase that adsorbs solutes from the mobile phase. The strength of adsorption depends on the polarity of the compound, the stationary phase, and the mobile phase.

Macroporous Resins: These synthetic polymers, such as Amberlite XAD-7 and HPD100, are widely used for the initial cleanup and enrichment of flavonoids from crude extracts. frontiersin.orgnih.govmdpi.com They possess a large surface area and can selectively adsorb flavonoids from aqueous solutions. The adsorbed compounds are then desorbed using an organic solvent, typically ethanol at varying concentrations. frontiersin.orgmdpi.com For instance, a study on Crocus sativus floral residues utilized HPD100 resin, achieving a 5.4-fold increase in flavonoid content after purification. mdpi.com

Silica Gel and Polyamide: Silica gel and polyamide powders are also common adsorbents. scielo.brauctoresonline.org Polyamide is particularly effective due to its ability to form hydrogen bonds with the hydroxyl groups of flavonoids. Separation is achieved by eluting with solvents of increasing polarity.

Partition Chromatography: In this method, separation is based on the differential partitioning of a solute between a liquid stationary phase coated on a solid support and a mobile liquid phase.

Sephadex LH-20: This modified dextran (B179266) gel is a popular choice for the separation of flavonoids. scielo.brrsc.org It combines mechanisms of molecular filtration and partition chromatography. rsc.org It is particularly effective for separating compounds with similar structures, such as different flavonoid glycosides, using solvents like methanol, ethanol, or mixtures with water. rsc.orgunimi.it Researchers have successfully used Sephadex LH-20 columns to fractionate flavonoid-rich extracts from various plants, leading to the isolation of specific glycosides. rsc.orgresearchgate.net

Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. nih.gov While flavonoids are phenolic and generally neutral, their acidic hydroxyl groups can be ionized under specific pH conditions, allowing for interaction with anion exchange resins. researchgate.net This technique is often used as a "clean-up" step to remove unwanted charged compounds or to selectively bind and release target analytes. nih.govresearchgate.net Resins like Amberlite are sometimes used in an ion-exchange capacity to enrich phenolic fractions. nih.gov The process involves manipulating the pH of the mobile phase to control the charge on the molecule and its binding to the stationary phase. nih.gov

Table 1: Stationary Phases in Column Chromatography for Flavonoid Glycoside Purification

Chromatography Type Stationary Phase Principle of Separation Typical Application References
Adsorption Macroporous Resin (e.g., HPD100, Amberlite XAD-7) Adsorption based on polarity and surface interaction. Initial enrichment and purification of flavonoids from crude extracts. frontiersin.orgnih.govmdpi.com
Adsorption Polyamide Hydrogen bonding between the resin and flavonoid hydroxyl groups. Separation of various flavonoid classes. scielo.br
Partition / Size Exclusion Sephadex LH-20 Partitioning and molecular size differences. Separation of structurally similar flavonoids and glycosides. rsc.orgunimi.it
Ion Exchange Anion Exchange Resins (e.g., Amberlite) Reversible electrostatic interaction based on molecular charge. "Catch and release" of ionizable compounds; sample clean-up. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the identification and quantification of Isorhamnetin 3-glucoside-7-rhamnoside and other flavonoids. mdpi.com It offers high resolution, speed, and sensitivity. mdpi.com When scaled up, preparative HPLC becomes a powerful technique for the final purification of target compounds to a high degree of purity. rsc.org

Analytical HPLC is typically coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS) to provide structural information alongside quantitative data. mdpi.com For instance, HPLC-DAD-ESI-MS/MS analysis has been used to identify the composition of isorhamnetin glycosides in sea buckthorn (Hippophae rhamnoides). mdpi.com

Preparative HPLC is often employed as the final step in a multi-stage purification process, following initial fractionation by methods like column chromatography or countercurrent chromatography. rsc.orgnih.gov This approach is necessary because injecting crude extracts directly onto a preparative HPLC column can be inefficient and damaging to the column. In one study, fractions obtained from a Sephadex LH-20 column were further purified by preparative reverse-phase HPLC (RP-HPLC) to yield flavonoids with over 95% purity. rsc.org Similarly, a mixture of flavonoids from Psidium guajava initially separated by HSCCC was resolved into pure compounds using semi-preparative HPLC. nih.gov

The most common mode is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol in water, often acidified with formic or phosphoric acid to improve peak shape. nih.gov

Table 2: Examples of HPLC Applications in Flavonoid Glycoside Purification

Technique Stationary Phase Mobile Phase Example Purpose References
Analytical HPLC C18 (Reversed-Phase) Gradient of methanol and 0.05% H₃PO₄ aqueous solution. Analysis of crude extracts and purity check of isolated fractions. nih.gov
Preparative RP-HPLC C18 (Reversed-Phase) Acetonitrile and deionized water. Final purification of flavonoids from enriched fractions. rsc.org
Semi-preparative HPLC N/A N/A Isolation of individual compounds from a mixed fraction obtained from HSCCC. nih.govmdpi.com
UPLC-MS N/A N/A Identification of isorhamnetin glycosides in plant extracts. mdpi.com

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent chromatography (CCC) and its high-speed version, HSCCC, are liquid-liquid partition chromatography techniques that eliminate the use of a solid support matrix. mdpi.comgilson.com This prevents the irreversible adsorption and loss of samples that can occur with solid-phase chromatography, leading to excellent sample recovery. mdpi.comnih.gov Centrifugal Partition Chromatography (CPC) is a similar technique that uses centrifugal force to hold the liquid stationary phase in place within the column. gilson.comrotachrom.com These methods are exceptionally well-suited for the preparative isolation of polar compounds like flavonoid glycosides from complex mixtures. nih.govgilson.com

The core of the technique involves selecting a suitable biphasic solvent system. The crude extract is dissolved in a portion of this system and introduced into the CCC/CPC column. The components of the extract then partition themselves differently between the two immiscible liquid phases (the stationary and mobile phases) and are separated based on their partition coefficients (KD). gilson.com

Numerous studies have demonstrated the successful application of HSCCC for the one-step preparative isolation of isorhamnetin glycosides. For example:

Isorhamnetin-3-O-β-d-glucoside and isorhamnetin-3-O-β-rutinoside were isolated from sea buckthorn juice concentrate using an HSCCC instrument with a two-phase solvent system of n-hexane–n-butanol–water (1:1:2 v/v/v). researchgate.net

From a 240 mg sample of lotus (B1177795) plumule, 13 mg of Isorhamnetin-3-O-glucoside was obtained in a single HSCCC step. mdpi.com

A two-stage HSCCC process was used to purify isorhamnetin from Stigma maydis, first using a n-hexane-ethyl acetate-methanol-water (HEMW) system at a 5:5:5:5 ratio, followed by a second run with a 5:5:6:4 ratio to achieve 98% purity. nih.gov

CPC offers heightened selectivity and efficiency, making it a robust and green alternative to traditional methods by reducing solvent consumption and eliminating solid waste. rotachrom.combiopharminternational.com

Table 3: Exemplary HSCCC/CPC Solvent Systems for Flavonoid Glycoside Isolation

Compound(s) Isolated Source Material Solvent System (v/v/v/v) Technique References
Isorhamnetin-3-O-β-d-glucoside, Isorhamnetin-3-O-β-rutinoside Sea Buckthorn Juice n-hexane–n-butanol–water (1:1:2) HSCCC researchgate.net
Isorhamnetin Stigma maydis n-hexane–ethyl acetate–methanol–water (5:5:6:4) HSCCC nih.gov
Isorhamnetin 3-sulphate Flaveria bidentis n-butanol–ethyl acetate–water (4:1:5) CCC nih.gov
Various Flavonoid Glycosides Psidium guajava Leaves n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) HSCCC nih.gov
Luteolin, Eriodictyol Peanut Hulls n-hexane/ethyl acetate/methanol/water (1.0/1.0/1.0/1.5) HPCCC / FCPC nih.gov

Challenges and Innovations in Isorhamnetin 3-glucoside-7-rhamnoside Isolation

The isolation of Isorhamnetin 3-glucoside-7-rhamnoside is not without its difficulties. A primary challenge is the complexity of the natural matrix in which it occurs. nih.gov Plant extracts contain a multitude of structurally similar flavonoids and other secondary metabolites, making the separation of a single glycoside a laborious, multi-step process that often results in low yields. scielo.br

Another significant challenge is the potential for irreversible adsorption of analytes onto solid stationary phases used in conventional column chromatography, leading to sample loss and reduced recovery. nih.govnih.gov Furthermore, traditional methods can be time-consuming and require large volumes of organic solvents, raising concerns about cost and environmental impact. scielo.brbiopharminternational.com

To address these challenges, several innovations have been developed:

Hyphenated and Multi-Step Techniques: A common innovative strategy is the coupling of different chromatographic methods. For example, using macroporous resins for initial enrichment, followed by HSCCC for fractionation, and concluding with preparative HPLC for final polishing, combines the strengths of each technique to improve efficiency and purity. rsc.orgnih.govmdpi.com The online coupling of CPC with mass spectrometry (CPC/ESI-MS) allows for real-time structural identification and monitoring of the purification process. nih.gov

Advanced Liquid-Liquid Chromatography: The increasing use of HSCCC and CPC represents a major innovation. These support-free liquid-liquid techniques circumvent the problem of irreversible adsorption, allow for high sample loading, and offer excellent recovery. mdpi.comgilson.com They are considered a greener alternative to traditional preparative chromatography. biopharminternational.com

Novel Solvent Systems: Research continues into optimizing biphasic solvent systems for CCC/CPC to improve separation efficiency for specific classes of compounds. nih.govcountercurrent.cn This includes the use of salt-containing aqueous solutions or less common solvent combinations to fine-tune the partition coefficients of target molecules. nih.gov

These innovations aim to create more efficient, robust, and environmentally friendly workflows for the isolation of high-purity Isorhamnetin 3-glucoside-7-rhamnoside and other valuable natural products.

Analytical Characterization and Quantification of Isorhamnetin 3 Glucoside 7 Rhamnoside

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular structure of Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside, confirming the identity of the aglycone, the types of sugar moieties, and their attachment points.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical shifts of hydrogen atoms. The anomeric protons of the sugar units are particularly diagnostic. For instance, the chemical shift for the anomeric proton (H-1) of 7-O-rhamnosides typically appears in the range of 5.1–5.3 ppm, while that for 3-O-glucosides is found between 5.7–6.0 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum is used to determine the number and chemical environment of each carbon atom in the molecule. mdpi.com This technique is crucial for confirming the presence of the isorhamnetin aglycone and the specific sugar residues.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is essential for definitively assigning the glycosylation sites and the linkages between the sugar units. chemfaces.com

A study on related isorhamnetin glycosides demonstrated the power of NMR in structural determination. The complete ¹H and ¹³C NMR data for isorhamnetin-3-O-β-D-glucoside were assigned using a combination of 1D and 2D NMR experiments, providing a reference for similar structures. chemfaces.com

Table 1: Representative ¹H and ¹³C NMR Data for Isorhamnetin Glycosides (in DMSO-d6) Note: This table is a generalized representation based on typical chemical shifts for isorhamnetin glycosides. Actual values for Isorhamnetin 3-glucoside-7-rhamnoside may vary slightly.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isorhamnetin Aglycone
C-2-~156
C-3-~133
C-4-~177
C-5-~161
H-6~6.2~98
C-7-~164
H-8~6.4~94
C-9-~156
C-1'-~113
H-2'~7.7~115
C-3'-~147
C-4'-~148
H-5'~6.9~115
H-6'~7.6~122
3-O-Glucoside
H-1''~5.8~101
7-O-Rhamnoside
H-1'''~5.2~100

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Isorhamnetin 3-glucoside-7-rhamnoside.

Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for flavonoids, allowing for the detection of the pseudomolecular ion. massbank.eu For Isorhamnetin 3-glucoside-7-rhamnoside, the expected [M+H]⁺ ion would be at m/z 625.17.

Tandem MS (MS/MS): By inducing fragmentation of the precursor ion, MS/MS experiments provide structural information. A characteristic fragmentation pattern for isorhamnetin glycosides involves the neutral loss of the sugar moieties. The loss of a rhamnose unit corresponds to a mass difference of 146 Da, and the loss of a glucose unit corresponds to 162 Da. mdpi.com The resulting product ion at m/z 315 is the characteristic fragment ion for the isorhamnetin aglycone. mdpi.comnih.gov This sequential loss helps to confirm the types of sugars and their presence in the molecule. For instance, in the analysis of Isorhamnetin-3-O-rutinoside-7-O-rhamnoside, a related compound, fragmentation showed losses corresponding to both rhamnose and glucose units, ultimately leading to the isorhamnetin aglycone. nih.gov

Table 2: Predicted MS/MS Fragmentation of Isorhamnetin 3-glucoside-7-rhamnoside

Precursor Ion [M+H]⁺Fragment IonMass LossInterpretation
625.17479.12146 DaLoss of rhamnose
317.07162 Da from m/z 479.12Loss of glucose from the rhamnose-lacking fragment
479.12317.07162 DaLoss of glucose

UV-Vis Spectroscopy: The UV spectrum of flavonoids typically shows two major absorption bands, Band I (300-400 nm) and Band II (240-280 nm). The positions of these bands can provide clues about the oxygenation pattern of the flavonoid core. For example, the UV spectrum of a related compound, isorhamnetin-3-O-β-d-galactoside-(1→4)-α-l-rhamnoside-(1→6)-β-d-galactoside, displayed absorption maxima at 359 nm (Band I) and 258 nm (Band II). mdpi.com The use of shift reagents like NaOMe, NaOAc, and AlCl₃ can further help to identify the location of free hydroxyl groups. mdpi.com

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups within the molecule. For a related isorhamnetin glycoside, characteristic absorption bands were observed for hydroxyl (around 3444 cm⁻¹), carbonyl (around 1653 cm⁻¹), and phenyl groups (around 1600 and 1490 cm⁻¹). mdpi.com

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are essential for separating Isorhamnetin 3-glucoside-7-rhamnoside from complex mixtures and for its quantification.

HPLC is a cornerstone for the analysis of flavonoid glycosides due to its high resolution and sensitivity. mdpi.com

Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile (B52724) or methanol (B129727) gradient. mdpi.com

Detection: The Diode Array Detector (DAD) acquires UV spectra across a range of wavelengths simultaneously, which aids in peak identification by comparing the spectrum of the analyte to that of a known standard. mdpi.com The characteristic UV absorption profile of the isorhamnetin chromophore is used for detection. This method was successfully used to create chemical fingerprints to differentiate sea buckthorn berries from various species, where Isorhamnetin 3-glucoside-7-rhamnoside is a known constituent. chemfaces.com

For highly sensitive and selective quantification, especially at low concentrations, LC coupled with tandem mass spectrometry is the method of choice.

High Sensitivity and Specificity: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of MS/MS. This allows for the detection and quantification of trace amounts of Isorhamnetin 3-glucoside-7-rhamnoside even in complex biological or food matrices. nih.gov

Quantitative Analysis: The technique often operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This enhances selectivity and sensitivity for quantification. For example, a study quantifying isorhamnetin glycosides in sea buckthorn berries found that Isorhamnetin-3-O-glucoside-7-O-rhamnoside was present in concentrations ranging from 37.8 to 90.8 mg/100 g dry weight. mdpi.com Another study on Pollen Typhae developed a reliable LC-MS/MS method for the differentiation and quantification of various flavonoids, including isorhamnetin derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful and popular analytical tool for the analysis of natural compounds, including isorhamnetin glycosides. mdpi.com Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include higher resolution, increased speed, and greater sensitivity, making it highly suitable for the complex matrices in which Isorhamnetin 3-glucoside-7-rhamnoside is often found. mdpi.com

UPLC systems are frequently employed for the separation and quantification of flavonoid glycosides from various plant sources. nih.gov For instance, the analysis of flavonols in sea buckthorn (Hippophae rhamnoides) berries has successfully utilized UPLC coupled with various detectors to identify and quantify its components. In these studies, high concentrations of isorhamnetin derivatives were detected, including Isorhamnetin 3-O-glucoside-7-O-rhamnoside, which was found in concentrations ranging from 37.8 to 90.8 mg/100 g dry weight (DW). mdpi.comnih.gov

The chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a binary solvent system, such as acetonitrile and water or methanol and water, with an acid modifier like formic acid. nih.gov The addition of acid helps to improve peak shape and separation efficiency for acidic compounds like flavonoid glycosides. nih.gov A gradient elution program, where the proportion of the organic solvent is gradually increased, is commonly used to resolve complex mixtures of phytochemicals.

Table 1: Illustrative UPLC System Parameters for Flavonoid Glycoside Analysis

Parameter Description
System Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% or 0.2% Formic Acid nih.gov
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate ~0.2 - 0.4 mL/min
Detection PDA, UV, or Mass Spectrometry (MS)

| Detection Wavelength | ~368 nm for Isorhamnetin derivatives mdpi.com |

Advanced Analytical Platforms and Hyphenated Techniques

For unambiguous identification and highly sensitive quantification, UPLC is often coupled with mass spectrometry (MS), a configuration known as a hyphenated technique. These platforms provide detailed structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.

UPLC coupled to electrospray ionization (ESI) mass spectrometry is a common configuration for analyzing isorhamnetin glycosides. mdpi.com More advanced setups like UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and UPLC-tandem Mass Spectrometry (UPLC-MS/MS) offer even greater specificity and are instrumental in differentiating between isomers and elucidating complex glycosylation patterns. nih.govsbq.org.br

In the analysis of Isorhamnetin 3-glucoside-7-rhamnoside and its isomers, mass spectrometry provides critical data. The molecule can be detected as a deprotonated molecular ion [M-H]⁻ in negative ion mode. nih.gov Tandem MS (MS/MS) experiments involve isolating this parent ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. For Isorhamnetin 3-glucoside-7-rhamnoside, fragmentation would involve the sequential loss of the rhamnose (146 Da) and glucose (162 Da) moieties, leading to the isorhamnetin aglycone fragment at m/z 315. mdpi.comnih.gov For example, the analysis of a related compound, Isorhamnetin-3-O-rutinoside-7-O-rhamnoside, showed a precursor ion [M-H]⁻ at m/z 767.2160, which fragmented to provide key structural information. nih.gov The presence of Isorhamnetin 3-glucosyl-rhamnoside has been confirmed in plant extracts using LC/ESI-MS/MS technology. nih.gov

Table 2: Mass Spectrometric Data for Isorhamnetin Glycosides

Compound Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Technique Reference
Isorhamnetin-3-O-glucoside 477.1072 315.051 (Isorhamnetin aglycone), 300.027, 271.024 HPLC-MS/MS nih.gov
Isorhamnetin-3-O-rutinoside 623.1655 315.051 (Isorhamnetin aglycone), 300.027 HPLC-MS/MS nih.gov
Isorhamnetin-3-sophoroside-7-rhamnoside 925.3 779, 633, 315 (Isorhamnetin aglycone) UPLC-QTOF-MSE sbq.org.br

Method Validation and Quality Control in Isorhamnetin 3-glucoside-7-rhamnoside Analysis

To ensure that the quantification of Isorhamnetin 3-glucoside-7-rhamnoside is reliable and accurate, the analytical method must be thoroughly validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are often followed for this process.

Key validation parameters for quantitative methods include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For flavonoid glycosides, good linear regression (R² > 0.999) is often achieved. nih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a statistically significant number of samples.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

While specific validation reports for Isorhamnetin 3-glucoside-7-rhamnoside are not always published in detail, the quantitative analysis of related flavonoids provides insight into expected performance. For example, a method for diosmin (B1670713) and hesperidin (B1673128) reported a linear range of 0.5–5.0 µg/mL and 0.2–3.0 µg/mL, with LODs of 0.107 µg/mL and 0.048 µg/mL, respectively. researchgate.net Such (semi-)quantitative determinations using external standard calibration curves are standard practice in the analysis of plant extracts. mdpi.com Quality control involves running standard solutions and control samples at regular intervals to ensure the continued validity of the analytical results.

Table 3: Compound Names Mentioned in the Article

Compound Name
Isorhamnetin 3-glucoside-7-rhamnoside
Isorhamnetin
Isorhamnetin-3-O-glucoside
Isorhamnetin-3-O-rutinoside
Isorhamnetin-3-sophoroside-7-rhamnoside
Isorhamnetin-3-O-rutinoside-7-O-rhamnoside
Diosmin

Mechanistic Investigations of Isorhamnetin 3 Glucoside 7 Rhamnoside Biological Activities

Antioxidant Mechanisms and Oxidative Stress Modulation by Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside

Isorhamnetin glycosides (IGs), a class of natural flavonol compounds, are recognized for their diverse biological and pharmacological properties, including significant antioxidant effects. encyclopedia.pubmdpi.com These compounds are primarily extracted from various plants such as Opuntia ficus-indica, Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba. mdpi.com The antioxidant capacity of these glycosides, including Isorhamnetin 3-glucoside-7-rhamnoside, is a key aspect of their therapeutic potential, which is realized through several molecular mechanisms. researchgate.net

The fundamental antioxidant activity of isorhamnetin glycosides lies in their ability to directly scavenge harmful reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions (O₂·⁻) and hydrogen peroxide (H₂O₂), are natural byproducts of oxygen metabolism but can cause significant cellular damage when produced in excess. nih.gov

Studies on various isorhamnetin glycosides have demonstrated their efficacy in neutralizing these damaging molecules. For instance, isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside have shown the ability to scavenge both superoxide radicals and hydrogen peroxide. nih.gov Other related compounds, such as Isorhamnetin 3-O-neohesperidoside, act as potent superoxide anion scavengers. encyclopedia.pubmdpi.com Research on extracts rich in isorhamnetin derivatives confirms their strong free radical-scavenging ability, often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. encyclopedia.pub Specifically, Isorhamnetin 3-O-robinobioside and Narcissin (isorhamnetin-3-O-rutinoside) have been shown to possess significant DPPH radical-scavenging activity. encyclopedia.pub This direct interaction with free radicals is a primary pathway through which these compounds mitigate oxidative stress.

Beyond direct scavenging, isorhamnetin and its glycosides can modulate the body's endogenous antioxidant defense systems. This involves enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are crucial for detoxifying ROS. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.com

While direct studies on Isorhamnetin 3-glucoside-7-rhamnoside are limited, research on plant extracts containing a profile of phenolic compounds, including quercetin (B1663063) and its derivatives, has shown modulation of these enzymes. mdpi.com For example, an extract from Eriobotrya japonica leaves, containing various flavonoids, led to significant differences in SOD activity in zebrafish larvae. mdpi.com The aglycone, isorhamnetin, has been noted to protect chondrocytes from ROS damage by regulating these antioxidant pathways. researchgate.net

A more sophisticated antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a critical transcription factor that controls the expression of a wide range of antioxidant and detoxification genes through a promoter region known as the Antioxidant Response Element (ARE). nih.gov

Studies on isorhamnetin, the aglycone of Isorhamnetin 3-glucoside-7-rhamnoside, have demonstrated its ability to activate Nrf2. nih.gov This activation leads to the increased expression of downstream genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are pivotal in cellular protection against oxidative stress. nih.gov The activation of Nrf2 by isorhamnetin has been shown to be essential for its protective effects in hepatocytes against oxidative injury. nih.gov While this research focuses on the aglycone, it suggests a probable mechanism for its glycoside forms, which can be metabolized into the aglycone in vivo. rsc.org Other related compounds have also been shown to activate the Nrf2 signaling pathway, which in turn can antagonize the pro-inflammatory NF-κB pathway. researchgate.net

Anti-inflammatory Actions and Immunomodulatory Effects of Isorhamnetin 3-glucoside-7-rhamnoside

The anti-inflammatory properties of isorhamnetin and its glycosides are well-documented and contribute significantly to their therapeutic profile. researchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. researchgate.net Isorhamnetin 3-glucoside-7-rhamnoside and related compounds exert their anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade. biosynth.com

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. These molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other signaling molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), amplify the inflammatory response. researchgate.net

Research has shown that isorhamnetin, the aglycone, significantly decreases the expression of IL-1β, IL-6, and other chemokines in human bronchial epithelial cells stimulated by TNF-α. nih.gov Similarly, studies on Isorhamnetin-3-O-β-D-glucoside, a closely related compound, demonstrated a significant reduction in the levels of TNF-α, IL-6, and IL-1β in inflamed rat paw tissues. nih.gov This compound also markedly ameliorated the levels of PGE2. researchgate.netnih.gov The inhibition of these key markers underscores the potent ability of isorhamnetin glycosides to control inflammatory responses at the molecular level. researchgate.net

Table 1: Effect of Isorhamnetin-3-O-β-D-glucoside on Pro-inflammatory Mediators in Carrageenan-Induced Rat Paw Edema This interactive table summarizes research findings on a closely related compound, Isorhamnetin-3-O-β-D-glucoside. Data derived from a study on carrageenan-triggered inflammation in rats. nih.gov

Mediator Effect Observed Significance
TNF-α Substantially decreased immunoreactive cells p < 0.05
IL-1β Significantly ameliorated levels p < 0.05
IL-6 Significantly ameliorated levels p < 0.05

| PGE2 | Significantly ameliorated levels | p < 0.05 |

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.net Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key target for anti-inflammatory drugs.

Isorhamnetin 3-glucoside-7-rhamnoside has been specifically identified as having anti-inflammatory potential through the inhibition of COX-2 activity. biosynth.com Further evidence comes from studies on Isorhamnetin-3-O-β-D-glucoside, which was shown to substantially decrease the percentage of COX-2 immunoreactive cells in inflamed tissues. nih.gov This demonstrates a direct modulatory effect on the COX pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins like PGE2. researchgate.netnih.gov The ability to modulate the COX-2 pathway is a significant component of the anti-inflammatory action of isorhamnetin and its glycosides.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Isorhamnetin 3-glucoside-7-rhamnoside
Isorhamnetin
Isorhamnetin-3-O-glucoside
Isorhamnetin-3-O-rutinoside (Narcissin)
Isorhamnetin 3-O-neohesperidoside
Isorhamnetin 3-O-robinobioside
Quercetin
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione peroxidase (GPx)
Heme oxygenase-1 (HO-1)
Glutamate-cysteine ligase (GCL)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Nitric oxide (NO)
Prostaglandin E2 (PGE2)
Cyclooxygenase-2 (COX-2)

NF-κB Signaling Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its suppression is a key mechanism for the anti-inflammatory effects of many natural compounds. frontiersin.orgnih.gov Research has demonstrated that isorhamnetin and its derivatives can effectively inhibit this pathway. For instance, related glycosides like narcissin (isorhamnetin 3-O-rutinoside) and isorhamnetin 3-O-galactoside have been shown to mediate their anti-inflammatory effects through the inhibition of NF-κB. mdpi.com

Mechanistically, this suppression involves preventing the activation and nuclear translocation of the NF-κB p65 subunit. mdpi.comnih.gov Studies on isorhamnetin show it can block signaling pathways, such as JNK and AKT/IKK, that lead to NF-κB activation. frontiersin.org This inhibition results in the downregulation of various pro-inflammatory genes and mediators, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and various interleukins. mdpi.commdpi.com One study highlighted that isorhamnetin 3-O-galactoside attenuated the nuclear translocation of NF-κB in a model of hepatic damage. mdpi.com Another compound, α-rhamnetin-3-α-rhamnoside, significantly suppressed the phosphorylation of NF-κB p65 in lipopolysaccharide-stimulated macrophage cells. nih.gov These findings suggest that Isorhamnetin 3-glucoside-7-rhamnoside likely shares this ability to modulate the NF-κB pathway, contributing to its potential anti-inflammatory properties. biosynth.com

Modulation of Immune Cell Responses (e.g., Macrophage, Lymphocyte)

Isorhamnetin and its glycosides have been shown to modulate the activity of key immune cells, such as macrophages and lymphocytes. This modulation is crucial for controlling inflammatory processes. In studies involving human peripheral blood mononuclear cells (PBMCs), which include lymphocytes, the isorhamnetin glycoside narcissin demonstrated anti-inflammatory activity by inhibiting the production of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Similarly, in macrophage cell lines like RAW264.7, isorhamnetin derivatives have been observed to suppress inflammatory responses. Isorhamnetin 3-O-glucuronide exhibited anti-inflammatory action by suppressing the JNK and p38 signaling pathways in LPS-induced RAW264.7 macrophages. mdpi.com Narcissin also inhibited the secretion of inflammatory cytokines in advanced glycation end product (AGE)-induced RAW264.7 cells. mdpi.com These actions collectively reduce the inflammatory cascade orchestrated by these immune cells, highlighting a significant mechanism for the compound's biological activity.

Anti-cancer Potential and Molecular Pathways of Isorhamnetin 3-glucoside-7-rhamnoside

The anti-cancer potential of isorhamnetin and its glycosides has been a subject of extensive research, revealing a multi-faceted approach to combating cancer cell growth and survival. encyclopedia.pubfrontiersin.org These compounds have been shown to induce apoptosis, halt the cell cycle, and inhibit the proliferation of various cancer cell lines. encyclopedia.pubmdpi.com The primary mechanisms involve the modulation of critical cellular signaling pathways that govern cell life and death.

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a vital process for eliminating cancerous cells, and its induction is a key strategy for anti-cancer therapies. Isorhamnetin and its glycosides have been shown to trigger apoptosis in multiple cancer cell types through several molecular mechanisms. mdpi.commdpi.com

One of the primary pathways involved is the mitochondrial or intrinsic pathway of apoptosis. nih.gov For example, an isorhamnetin glycoside isolated from Opuntia ficus-indica was found to induce apoptosis in human colon cancer cells (HT-29) by increasing the Bax/Bcl-2 ratio, which leads to a loss of mitochondrial membrane potential. nih.gov Research on the aglycone, isorhamnetin, has further detailed this process. In human hepatocarcinoma (Hep3B) cells, isorhamnetin-induced apoptosis was associated with the cytosolic release of cytochrome c and the activation of initiator caspase-9 and executioner caspase-3. researchgate.net In lung cancer (A549) cells, isorhamnetin treatment led to an upregulation of the pro-apoptotic genes Bax, Caspase-3, and P53, alongside a downregulation of the anti-apoptotic gene Bcl-2. nih.gov Furthermore, studies have shown that apoptosis induction can be mediated by the generation of reactive oxygen species (ROS). mdpi.com

Table 1: Mechanistic Findings on Apoptosis Induction by Isorhamnetin and its Glycosides
CompoundCancer Cell LineKey Mechanistic FindingsReference
Isorhamnetin-3-O-glucosyl-pentosideHT-29 (Colon Cancer)Increased Bax/Bcl-2 ratio; loss of mitochondrial membrane potential; caspase-dependent cell death. nih.gov
IsorhamnetinHep3B (Hepatocarcinoma)Activation of caspase-8, -9, and -3; reduced Bcl-2/Bax ratio; cytosolic release of cytochrome c. researchgate.net
IsorhamnetinHuman Bladder Cancer CellsInduced apoptosis mediated by reactive oxygen species (ROS). mdpi.com
IsorhamnetinA549 (Lung Cancer)Upregulation of Bax, Caspase-3, and P53; downregulation of Bcl-2. nih.gov

Cell Cycle Arrest Mechanisms

Another significant anti-cancer mechanism of isorhamnetin is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating. researchgate.netnih.gov The most commonly observed effect is an arrest at the G2/M (Gap 2/Mitosis) phase of the cell cycle. nih.govnih.gov

This cell cycle arrest is orchestrated by modulating the levels and activity of key regulatory proteins. Studies on human bladder cancer cells demonstrated that isorhamnetin treatment led to a decrease in the levels of cyclin B1 and an increase in the expression of the Cdk inhibitor p21. nih.gov The elevated p21 protein then forms a complex with Cdk1, inhibiting its activity and thus preventing entry into mitosis. nih.gov Similar findings were reported in human hepatocarcinoma cells, where isorhamnetin also decreased the expression of cyclin A and cyclin B1. researchgate.net In some cases, such as in cervical cancer cells, isorhamnetin was found to arrest the G2/M phase via activation of the ATM-Chk2 pathway. nih.gov

Table 2: Effects of Isorhamnetin on Cell Cycle Regulatory Proteins
Cancer Cell LineCell Cycle Phase ArrestEffect on Regulatory ProteinsReference
Human Bladder CancerG2/M&darr; Cyclin B1, &uarr; p21, &uarr; p21 binding to Cdk1 nih.gov
Hep3B (Hepatocarcinoma)G2/M&darr; Cyclin A, &darr; Cyclin B1, &uarr; p21 researchgate.net
HT-29 (Colon Cancer)G2/MCell cycle arrest observed. nih.gov
HeLa (Cervical Cancer)G2/MActivation of the ATM-Chk2 pathway. nih.gov

Anti-Proliferative and Anti-Metastatic Effects in vitro

Isorhamnetin and its glycosides have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines in vitro. mdpi.comnih.gov This cytotoxic effect is often dose-dependent. mdpi.com For instance, isorhamnetin significantly decreased the viability of bladder cancer cells and inhibited the proliferation of human breast cancer (MCF-7) and cervical cancer (HeLa) cells. nih.govnih.gov Similarly, Isorhamnetin 3-O-neohesperidoside showed potent cytotoxicity against breast ductal carcinoma and colorectal adenocarcinoma (Caco-2) cells. mdpi.com

Beyond inhibiting proliferation, isorhamnetin also shows potential in preventing metastasis, the spread of cancer cells to other parts of the body. Recent reviews indicate that isorhamnetin can inhibit metastatic progression by downregulating matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. researchgate.net Furthermore, studies on HepG2 liver cancer cells showed that a mixture containing isorhamnetin-3-O-glucoside reduced the migration capacity of the cells. nih.gov

Table 3: In Vitro Anti-Proliferative Activity of Isorhamnetin and its Glycosides
CompoundCancer Cell LineObserved EffectReference
IsorhamnetinT24, 5637 (Bladder Cancer)Significantly decreased cell viability in a concentration-dependent manner. nih.gov
IsorhamnetinHT-29 (Colon Cancer)Potent cytotoxic effect, inhibiting mitochondrial and metabolic activity. mdpi.com
IsorhamnetinBEL-7402 (Hepatocellular Carcinoma)Strong cytotoxicity with an IC50 of 74.4 µg/mL. nih.gov
Isorhamnetin 3-O-neohesperidosideBreast Ductal Carcinoma & Caco-2Potent cytotoxicity. mdpi.com
IsorhamnetinA549 (Lung Cancer)Markedly inhibited growth. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a promising strategy in cancer therapy. Evidence suggests that isorhamnetin can interfere with this process. A comprehensive review highlighted that isorhamnetin is capable of inhibiting metastatic progression by downregulating Vascular Endothelial Growth Factor (VEGF). researchgate.net VEGF is a key signaling protein that stimulates the formation of blood vessels. By reducing its expression, isorhamnetin can potentially limit the blood supply to tumors, thereby restricting their growth and spread.

Modulation of Oncogenic Signaling Pathways (e.g., MAPK, PI3K/Akt)

Research into the anticancer activities of isorhamnetin and its glycosides has revealed their ability to modulate critical oncogenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are frequently dysregulated in cancer, controlling cell proliferation, survival, and metastasis.

Studies on isorhamnetin, the aglycone of Isorhamnetin 3-glucoside-7-rhamnoside, have demonstrated its intervention in these pathways across various cancer models. In melanoma cells, isorhamnetin has been shown to suppress the PI3K/Akt pathway, leading to apoptosis. nih.gov This effect involves the downregulation of PI3K and the phosphorylated form of Akt, a key downstream effector in this signaling cascade. nih.gov A similar cytostatic effect, mediated through the inhibition of both the Akt and MAPK signaling pathways, was previously observed in breast cancer cells. nih.gov Furthermore, isorhamnetin has been found to inhibit the proliferation of the HeLa cervical cancer cell line by inducing cell cycle arrest at the G2/M phase, a mechanism linked to the activation of the ATM-Chk2 pathway. nih.gov

Isorhamnetin glycosides also exhibit significant anticancer activities. For instance, isorhamnetin-3-O-glucoside has been reported to reduce the viability of HepG2 liver hepatocellular carcinoma cells. nih.gov In studies involving human breast adenocarcinoma cells (MCF-7), isorhamnetin-3-O-rhamnoside showed potent inhibitory effects on cell proliferation. mdpi.com In animal models, isorhamnetin-3-O-glucosyl-rhamnoside was found to reduce tumor growth by upregulating the expression of pro-apoptotic proteins like cleaved Caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. researchgate.net This suggests that the glycosidic forms of isorhamnetin retain the ability to modulate crucial cell survival and death pathways.

Table 1: Research Findings on the Modulation of Oncogenic Signaling Pathways by Isorhamnetin and its Derivatives
CompoundModel SystemObserved EffectSignaling Pathway ImplicatedSource
IsorhamnetinB16F10 Melanoma CellsInduction of apoptosisPI3K/Akt, NF-κB nih.gov
IsorhamnetinBreast Cancer CellsCytostatic effectAkt, MAPK nih.gov
Isorhamnetin-3-O-glucosideHepG2 Liver Cancer CellsReduced cell viabilityNot specified nih.gov
Isorhamnetin-3-O-rhamnosideMCF-7 Breast Cancer CellsInhibition of proliferationNot specified mdpi.com
Isorhamnetin-3-O-glucosyl-rhamnosideXenografted Immunosuppressed MiceReduced tumor growthCaspase-9, Bcl-2 researchgate.net

Neuroprotective Effects and Mechanisms of Isorhamnetin 3-glucoside-7-rhamnoside

The neuroprotective potential of isorhamnetin and its glycosides is an emerging area of scientific inquiry. Research indicates that these compounds can shield neural tissues from damage through various mechanisms, including anti-inflammatory, antioxidant, and neuromodulatory actions.

Protection Against Neuroinflammation and Oxidative Damage

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Isorhamnetin glycosides (IGs) have demonstrated potent antioxidant and radical-scavenging properties in numerous studies. researchgate.net Specifically, compounds like isorhamnetin 3-O-glucoside and narcissin (isorhamnetin-3-rutinoside) have been shown to strongly inhibit the production of reactive oxygen species (ROS). researchgate.netnih.gov The antioxidant activity of IGs has been confirmed in various cell and animal models. For example, isorhamnetin-3,7-diglucoside significantly reduced levels of stress markers in diabetic rats, highlighting its in vivo antioxidant capacity. researchgate.netnih.gov The mechanism of action involves not only scavenging free radicals but also potentially upregulating the transcriptional genes of the body's endogenous antioxidant system. researchgate.netnih.gov

Modulation of Neurotransmitter Systems

A key aspect of neuroprotection involves the modulation of neurotransmitter systems to maintain cognitive function. The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is crucial for learning and memory. A decline in acetylcholine levels, due to the action of the enzyme acetylcholinesterase (AChE), is a hallmark of Alzheimer's disease. nih.gov Research has identified isorhamnetin and its glycosides as effective inhibitors of AChE. nih.govljmu.ac.uk Studies on various isorhamnetin glycosides isolated from Calendula officinalis (marigold) flowers showed significant anti-acetylcholinesterase activity. researchgate.netnih.gov Although the inhibitory potency varies depending on the specific sugar moiety attached, the general finding is that these flavonoids can interfere with AChE activity. researchgate.netnih.gov The aglycone, isorhamnetin, often shows the highest inhibitory power, suggesting that glycosylation can influence the degree of interaction with the enzyme's active site. researchgate.net This inhibition of AChE leads to increased levels of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission. nih.gov

Enhancement of Neuronal Survival and Synaptic Plasticity

Beyond protecting neurons from stress, isorhamnetin may actively support neuronal survival and the processes underlying synaptic plasticity, which is the cellular basis for learning and memory. Evidence suggests that isorhamnetin potentiates neurite outgrowth induced by nerve growth factor (NGF), a critical process for neuronal development and repair. ljmu.ac.uk Synaptic plasticity is heavily dependent on signaling molecules like brain-derived neurotrophic factor (BDNF). nih.govnih.gov Pro-inflammatory cytokines are known to disrupt BDNF signaling, thereby impairing synaptic function and plasticity. nih.gov By exerting anti-inflammatory effects, isorhamnetin and its glycosides can protect these crucial neurotrophic pathways. The preservation of BDNF-TrkB signaling helps maintain the expression of proteins essential for synaptic stability and function, such as cAMP response element-binding protein (CREB) and cofilin, ultimately supporting the structural and functional integrity of synapses. nih.gov

Table 2: Research Findings on the Neuroprotective Mechanisms of Isorhamnetin and its Derivatives
Compound/DerivativeModel SystemObserved EffectProposed MechanismSource
Isorhamnetin Glycosides (general)In vitro/In vivoAntioxidant and radical-scavengingInhibition of ROS production, upregulation of antioxidant genes researchgate.netnih.gov
Isorhamnetin & Isorhamnetin GlycosidesIn vitro enzyme assayInhibition of acetylcholinesterase (AChE)Direct binding to AChE, increasing acetylcholine levels nih.govljmu.ac.uk
IsorhamnetinCell culturePotentiation of neurite outgrowthEnhancement of Nerve Growth Factor (NGF) signaling ljmu.ac.uk
Isorhamnetin (inferred)(Theoretical)Protection of synaptic plasticityAnti-inflammatory action preserving BDNF-TrkB signaling nih.gov

Cardioprotective and Vasculoprotective Actions of Isorhamnetin 3-glucoside-7-rhamnoside

The flavonoid isorhamnetin and its derivatives have been investigated for their beneficial effects on the cardiovascular system, with a particular focus on their ability to protect blood vessels. ljmu.ac.uknih.gov

Endothelial Function Modulation

The endothelium is a critical interface that regulates vascular tone and health. Endothelial dysfunction is a primary event in the development of atherosclerosis and other cardiovascular diseases. Research has shown that isorhamnetin exerts significant protective effects on endothelial cells. nih.govnih.gov In a study using human brain microvascular endothelial cells (HBMEC), isorhamnetin provided protection against cytotoxicity induced by ischemia-like conditions through its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov A key mechanism identified was the inhibition of the Fas/FasL-mediated extrinsic apoptosis pathway. nih.gov

Furthermore, isorhamnetin has been shown to protect endothelial cells from injury induced by oxidized low-density lipoprotein (ox-LDL), a key driver of atherosclerosis. nih.gov The protective mechanism involves the modulation of intracellular signaling pathways. Isorhamnetin pretreatment was found to inhibit the ox-LDL-induced activation of p38MAPK and the subsequent nuclear translocation of NF-κB, a transcription factor that governs the expression of many pro-inflammatory genes. nih.gov Critically, isorhamnetin prevented the downregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO). nih.gov NO is a potent vasodilator and anti-inflammatory molecule, and its sustained production is essential for maintaining endothelial health and normal blood pressure. nih.gov By preserving eNOS expression and function, isorhamnetin helps to maintain proper endothelial function and vascular homeostasis.

Table 3: Research Findings on the Cardioprotective and Vasculoprotective Actions of Isorhamnetin
CompoundModel SystemObserved EffectProposed MechanismSource
IsorhamnetinHuman Brain Microvascular Endothelial Cells (HBMEC)Protection against cytotoxicity and apoptosisInhibition of Fas/FasL pathway, anti-inflammatory, antioxidant nih.gov
IsorhamnetinEndothelial Cell Line EA.hy926Protection from ox-LDL-induced injuryInhibition of p38MAPK and NF-κB activation; prevention of eNOS downregulation nih.gov

Attenuation of Atherosclerosis Progression in Pre-clinical Models

Isorhamnetin 3-glucoside-7-rhamnoside, a derivative of the flavonol isorhamnetin, has been investigated for its therapeutic potential against cardiovascular diseases, including its ability to protect against atherosclerosis. nih.gov The anti-atherosclerotic effects are closely linked to its antithrombotic activity. nih.govresearchgate.net Unnecessary platelet activation can lead to the formation of a thrombus at the site of a ruptured atherosclerotic plaque, promoting atherothrombotic diseases. nih.gov

In vitro studies using human whole blood have demonstrated the antiplatelet and anticoagulant potential of isorhamnetin 3-O-beta-glucoside-7-O-alpha-rhamnoside. nih.gov A key study utilized a thrombus-formation analysis system (T-TAS) to evaluate its effects. The results showed that the compound markedly reduced the AUC10 (Area Under the Curve), a measure of thrombus formation, indicating significant antithrombotic potential. nih.gov This anti-adhesive and anti-aggregation activity on platelets suggests a mechanism by which this flavonol glycoside can interfere with the progression of atherosclerosis. nih.govdntb.gov.ua

Antidiabetic and Metabolic Regulatory Effects of Isorhamnetin 3-glucoside-7-rhamnoside

Isorhamnetin and its glycosidic forms, including Isorhamnetin 3-glucoside-7-rhamnoside, are recognized for their diverse biological properties, notably their antidiabetic and metabolic regulatory effects. mdpi.comnih.gov These compounds are found in various medicinal plants and foods, such as sea buckthorn berries, and have been a focus of research for managing metabolic disorders like type 2 diabetes mellitus. mdpi.comnih.gov The antidiabetic actions of isorhamnetin glycosides are multifaceted, involving the modulation of carbohydrate metabolism from digestion and absorption to glucose utilization in peripheral tissues. nih.gov

Glucose Uptake and Insulin (B600854) Signaling Modulation

The molecular mechanisms underlying the antidiabetic effects of isorhamnetin derivatives involve the enhancement of insulin signaling pathways. researchgate.net The aglycone, isorhamnetin, has been shown to promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, a critical step for glucose uptake into cells. nih.gov This action is mediated through the activation of key signaling proteins. nih.govmedchemexpress.com

Studies on isorhamnetin and its related glycosides have revealed their ability to modulate the insulin signaling cascade, including the phosphorylation and activation of proteins such as Akt (also known as Protein Kinase B) and phosphoinositide 3-kinase (PI3K). medchemexpress.comresearchgate.net For instance, isorhamnetin can activate the JAK-STAT signaling pathway, which contributes to inducing glucose transporter translocation. nih.gov In animal models of type 2 diabetes, treatment with isorhamnetin led to the upregulation of AKT2 mRNA expression in both skeletal muscle and adipose tissue, ameliorating insulin resistance. researchgate.net These findings suggest that Isorhamnetin 3-glucoside-7-rhamnoside likely shares these mechanisms, contributing to improved glucose homeostasis.

Inhibition of α-glucosidase and α-amylase

A key strategy in managing postprandial hyperglycemia is the inhibition of carbohydrate-digesting enzymes in the small intestine, such as α-amylase and α-glucosidase. encyclopedia.pub Isorhamnetin glycosides have demonstrated the ability to inhibit these enzymes, thereby slowing the breakdown of dietary carbohydrates into absorbable monosaccharides and reducing the subsequent spike in blood glucose levels. encyclopedia.pubresearchgate.net

For example, Isorhamnetin-3-O-glucoside, a closely related compound, has shown a strong capacity to bind to and inhibit both α-amylase and α-glucosidase, with reported IC50 values of 0.16 µM and 0.09 µM, respectively. encyclopedia.pub This potent inhibitory action highlights a significant mechanism for the antidiabetic effects of this class of flavonoids. encyclopedia.pubchemfaces.com

Table 1: Inhibitory Activity of Isorhamnetin Glycosides on Carbohydrate-Digesting Enzymes

This table presents data on isorhamnetin glycosides and their inhibitory concentrations (IC50) against key digestive enzymes.

Compound Enzyme IC50 Value Source
Isorhamnetin-3-O-glucoside α-amylase 0.16 ± 0.06 µM encyclopedia.pub
Isorhamnetin-3-O-glucoside α-glucosidase 0.09 ± 0.01 µM encyclopedia.pub

Other Investigated Biological Activities (e.g., Antiviral, Antimicrobial, Hepatoprotective, Antithrombotic)

Beyond its metabolic benefits, Isorhamnetin 3-glucoside-7-rhamnoside and related flavonols exhibit a broad spectrum of other biological activities, including antiviral, antimicrobial, hepatoprotective, and antithrombotic effects. nih.govmdpi.comnih.gov The glycosylation pattern of isorhamnetin often influences the compound's solubility and bioavailability, which can enhance its therapeutic properties. acs.org

Molecular Targets and Cellular Responses

The diverse bioactivities of Isorhamnetin 3-glucoside-7-rhamnoside are a result of its interaction with various molecular targets and modulation of specific cellular pathways.

Antiviral: Isorhamnetin glycosides have shown potent antiviral activity, particularly against influenza viruses. acs.org The mechanism involves interfering with the viral life cycle. For instance, isorhamnetin can reduce virus-induced reactive oxygen species (ROS) generation and block the acidification of cytoplasmic lysosomes, which is essential for viral replication. researchgate.netsemanticscholar.org In the context of SARS-CoV-2, isorhamnetin was found to antagonize the ACE2 receptor, potentially blocking viral entry into host cells. nih.gov

Hepatoprotective: The liver-protective effects of isorhamnetin glycosides are closely associated with their antioxidant and anti-inflammatory properties. mdpi.comencyclopedia.pub They have been shown to reduce serum levels of tumor necrosis factor-alpha (TNF-α), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) in models of liver damage. encyclopedia.pub The underlying mechanisms include the modulation of inflammatory signaling pathways such as nuclear factor kappa-B (NF-κB) and the enhancement of the cell's own antioxidant defense system via the nuclear factor E2-related factor 2 (Nrf2) pathway. encyclopedia.pub

Antithrombotic: The antithrombotic action stems from the compound's ability to inhibit platelet aggregation and coagulation. nih.govresearchgate.net A specific molecular target identified is the plasminogen activator inhibitor type 1 (PAI-1). By inhibiting TNF-α-induced production of PAI-1, isorhamnetin derivatives can shift the balance towards fibrinolysis, helping to break down clots. researchgate.net

Antimicrobial and Anti-inflammatory: Isorhamnetin and its glycosides possess antimicrobial properties against various pathogens. nih.gov Their anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. biosynth.com This is often achieved through the modulation of key inflammatory pathways, including NF-κB.

Table 2: Antiviral Potency of Selected Isorhamnetin Glycosides Against Influenza Virus

Structure Activity Relationship Sar Studies of Isorhamnetin 3 Glucoside 7 Rhamnoside Analogues

Influence of Glycosylation Patterns on Biological Efficacy

The number, type, and position of sugar moieties attached to the isorhamnetin (B1672294) aglycone significantly modulate its biological efficacy. Research has demonstrated that these glycosylation patterns can enhance or diminish the compound's therapeutic potential.

For instance, studies on the anti-inflammatory effects of isorhamnetin glycosides have revealed that diglycosides, such as Isorhamnetin 3-glucoside-7-rhamnoside, may exhibit greater activity than triglycosides. In one study, the isorhamnetin diglycoside IGR (isorhamnetin-glucosyl-rhamnoside) showed a more potent inhibitory effect on nitric oxide (NO) production compared to its corresponding triglycoside IGRR (isorhamnetin-glucosyl-rhamnosyl-rhamnoside), which contains an additional rhamnose moiety. nih.gov This suggests that a larger number of sugar units may hinder the molecule's ability to interact with its biological target.

The position of the sugar attachment is also a critical determinant of activity. For example, in a study on kaempferol (B1673270) glycosides, a structurally related flavonoid, kaempferol 7-O-α-L-rhamnopyranoside was found to be a more potent inhibitor of NO production (IC50 = 37.7 μM) than kaempferol 3-O-α-L-rhamnopyranoside (IC50 > 100 μM). nih.gov The presence of an additional rhamnose at the 3-position, as seen in kaempferol-3, 7-O-α-dirhamnoside, led to a loss of inhibitory activity. nih.gov These findings highlight the nuanced role of glycosylation in fine-tuning the biological actions of flavonoids.

Furthermore, glycosylation can enhance the solubility of flavonoids, which may, in turn, increase their antiviral properties. acs.org The specific arrangement of sugars in Isorhamnetin 3-glucoside-7-rhamnoside, with a glucoside at the 3-position and a rhamnoside at the 7-position, represents a unique structural configuration that dictates its interaction with biological systems.

Impact of Aglycone and Sugar Moieties on Isorhamnetin Derivatives

The addition of sugar groups can modify these activities in several ways. Glycosylation can alter the molecule's polarity, lipophilicity, and steric hindrance, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, isorhamnetin glycosides have been shown to have higher bioaccessibility and plasma concentrations compared to their aglycone form. mdpi.com

In some cases, the glycoside form of a flavonoid exhibits superior activity compared to the aglycone. For example, isorhamnetin glycosides demonstrated a higher inhibition of nitric oxide production than the isorhamnetin aglycone when tested at the same equivalent concentration. nih.gov Conversely, other studies have indicated that the aglycone may be more potent in certain contexts. The specific biological endpoint being measured and the cellular or animal model used can influence the observed structure-activity relationships.

The type of sugar also plays a role. The presence of glucose and rhamnose in Isorhamnetin 3-glucoside-7-rhamnoside will confer different properties than, for example, a galactose or arabinose substituent. Each sugar has a unique stereochemistry and set of hydroxyl groups that can participate in hydrogen bonding and other interactions with biological targets.

Comparison of Isorhamnetin 3-glucoside-7-rhamnoside with Related Flavonoids and Their Glycosides

To better understand the unique properties of Isorhamnetin 3-glucoside-7-rhamnoside, it is useful to compare it with other structurally related flavonoids and their glycosides, such as those derived from quercetin (B1663063) and kaempferol. Isorhamnetin itself is the 3'-methoxy derivative of quercetin. This seemingly minor structural difference—a methoxy (B1213986) group instead of a hydroxyl group at the 3' position—can lead to significant differences in biological activity. For instance, quercetin and kaempferol have been shown to inhibit ATPase activity, while isorhamnetin stimulates it, indicating they may interact differently with P-glycoprotein, a key transporter involved in drug efflux. nih.gov

When comparing their glycosides, the patterns of activity can be complex. For example, in terms of anti-inflammatory activity, an isorhamnetin diglycoside (IGR) demonstrated a potent edema inhibition of 77.4%, which was comparable to the drug indomethacin (B1671933). nih.gov In contrast, a kaempferol triglycoside and diglycosides at a dose of 100 μM showed less than 10% inhibitory effect on NO production in one study. nih.gov

The table below presents a comparison of the anti-inflammatory activities of various isorhamnetin and kaempferol glycosides, illustrating the influence of both the aglycone and the glycosylation pattern.

CompoundAglyconeGlycosylation PatternBiological ActivityReference
Isorhamnetin-glucosyl-rhamnoside (IGR)IsorhamnetinDiglycoside77.4 ± 5.7% inhibition of ear edema nih.gov
Isorhamnetin-glucosyl-pentoside (IGP)IsorhamnetinDiglycoside65.3 ± 5.9% inhibition of ear edema nih.gov
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)IsorhamnetinTriglycoside44.7 ± 8.2% inhibition of ear edema nih.gov
Kaempferol 7-O-α-L-rhamnopyranosideKaempferolMonoglycosideIC50 = 37.7 μM for NO inhibition nih.gov
Kaempferol 3-O-α-L-rhamnopyranosideKaempferolMonoglycosideIC50 > 100 μM for NO inhibition nih.gov
Kaempferol-3, 7-O-α-dirhamnosideKaempferolDiglycosideIC50 > 100 μM for NO inhibition nih.gov

Computational Chemistry and Molecular Docking Approaches for SAR Elucidation

Computational chemistry and molecular docking have emerged as powerful tools for investigating the structure-activity relationships of bioactive compounds at the molecular level. These methods allow researchers to predict and analyze the interactions between a ligand, such as Isorhamnetin 3-glucoside-7-rhamnoside, and its protein target.

A recent study employed molecular docking to evaluate the antiviral potential of eight isorhamnetin glycosides against influenza virus proteins, hemagglutinin (HA) and neuraminidase (NA). acs.orgnih.gov The results revealed that the glycosides generally exhibited stronger binding affinities than the isorhamnetin aglycone. nih.gov One particular isorhamnetin glycoside, compound 5 in the study, displayed the lowest binding energy (-10.7 kcal/mol) compared to isorhamnetin (-8.1 kcal/mol), suggesting a more stable interaction with the viral protein. nih.govnih.gov

Molecular dynamics simulations further supported these findings, indicating that the complex formed between the isorhamnetin glycoside and hemagglutinin was stable. nih.gov Although Isorhamnetin 3-glucoside-7-rhamnoside was not explicitly included in this particular study, the findings provide a framework for understanding how its specific glycosylation pattern might influence its binding to protein targets. The presence of both glucose and rhamnose moieties at positions 3 and 7, respectively, would create a unique three-dimensional structure with specific hydrogen bond donors and acceptors, dictating its binding orientation and affinity within a protein's active site.

Molecular docking studies on the isorhamnetin aglycone have also been conducted to explore its interactions with various protein targets, such as NFE2L2, a transcription factor involved in the antioxidant response. anatoljcardiol.comresearchgate.net These studies identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the flavonoid, providing insights into the molecular basis of its activity. anatoljcardiol.comresearchgate.net By extension, computational models of Isorhamnetin 3-glucoside-7-rhamnoside could be developed to predict its interactions with these and other targets, guiding future research into its therapeutic potential.

The table below summarizes the binding energies of some isorhamnetin glycosides and the aglycone from a molecular docking study against influenza virus proteins.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Isorhamnetin Glycoside (compound 5)Hemagglutinin-10.7 nih.govnih.gov
Isorhamnetin (aglycone)Hemagglutinin-8.1 nih.govnih.gov
IsorhamnetinNFE2L2-6.869 researchgate.net
IsorhamnetinVEGFR-6.508 researchgate.net

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
IGRIsorhamnetin-glucosyl-rhamnoside
IGRRIsorhamnetin-glucosyl-rhamnosyl-rhamnoside
IGPIsorhamnetin-glucosyl-pentoside
Isorhamnetin3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Quercetin2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Kaempferol3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Indomethacin(2-{1-[(4-chlorophenyl)formyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid)

Pharmacokinetics and Biotransformation of Isorhamnetin 3 Glucoside 7 Rhamnoside in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The journey of Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside through the body is a complex process influenced by its chemical structure. Like many flavonoid glycosides, its large size and hydrophilic nature, due to the attached sugar moieties, present challenges for direct absorption.

The oral bioavailability of flavonoid glycosides is generally low and significantly influenced by the type and position of the attached sugars. While specific data on the oral bioavailability of Isorhamnetin 3-glucoside-7-rhamnoside is not extensively detailed in the provided search results, general principles of flavonoid pharmacokinetics suggest that it likely undergoes significant first-pass metabolism. This process, occurring in the intestine and liver, involves metabolic breakdown before the compound reaches systemic circulation.

Studies on similar flavonoid glycosides indicate that the sugar moieties play a crucial role. For instance, the removal of a rhamnose group from other flavonoid glycosides has been shown to improve bioavailability. nih.gov This suggests that the initial hydrolysis of the sugar groups from Isorhamnetin 3-glucoside-7-rhamnoside is a critical step for its absorption. The glycosylation pattern can also affect the plasma residence time, with some glycosides showing a longer presence in the blood compared to their aglycone forms. nih.govencyclopedia.pub

Following absorption, Isorhamnetin and its metabolites are distributed throughout the body. Detailed tissue distribution studies specifically for Isorhamnetin 3-glucoside-7-rhamnoside are not available in the provided search results. However, research on isorhamnetin and its other glycosides indicates distribution to various tissues. For example, oral administration of isorhamnetin-3-O-glucoside in obese mice led to a reduction in epididymal tissue weight, implying its presence and activity in adipose tissue. medchemexpress.com

Metabolic Fate and Identification of Isorhamnetin 3-glucoside-7-rhamnoside Metabolites

The transformation of Isorhamnetin 3-glucoside-7-rhamnoside in the body is a multi-step process involving both host and microbial enzymes.

The initial and most critical step in the metabolism of Isorhamnetin 3-glucoside-7-rhamnoside is the hydrolysis of its glycosidic bonds. This process is primarily carried out by the enzymatic machinery of the gut microbiota. These microorganisms possess a wide array of glycosidases that can cleave the sugar moieties (glucose and rhamnose) from the isorhamnetin aglycone. This deglycosylation is essential for the subsequent absorption of the smaller, more lipophilic aglycone, isorhamnetin. encyclopedia.pub The cleavage of the glycoside group by intestinal enzymes prior to further metabolism has been observed for other flavonoid glycosides. acs.org

Once the aglycone, isorhamnetin, is absorbed, it undergoes extensive Phase I and Phase II biotransformation, mainly in the liver.

Phase I Metabolism: This phase involves the modification of the compound's structure, often through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in this process. nih.govnih.gov For isorhamnetin, this can involve demethylation or hydroxylation reactions. For instance, the enzyme quercetin (B1663063) 3-O-methyltransferase is involved in the formation of isorhamnetin from quercetin. wikipedia.org

Phase II Metabolism: In this phase, the modified compounds or the parent aglycone are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. Key enzymes in this process include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes attach glucuronic acid or sulfate (B86663) groups to the hydroxyl groups of isorhamnetin. The resulting glucuronidated and sulfated metabolites are the primary forms of isorhamnetin found in plasma and urine. Isorhamnetin-3-glucuronide is one such metabolite that has been identified. nih.gov The enzyme 3-methylquercetin 7-O-methyltransferase can further metabolize isorhamnetin to rhamnazin. wikipedia.org

Excretion Routes and Kinetics

The water-soluble metabolites of isorhamnetin, primarily glucuronides and sulfates, are efficiently eliminated from the body. The main routes of excretion are through urine and feces. The kinetics of excretion will depend on the rate of metabolism and the physicochemical properties of the metabolites. While specific excretion kinetics for Isorhamnetin 3-glucoside-7-rhamnoside are not detailed, studies on other flavonoids show that after oral administration, the metabolites are typically detected in the urine. acs.org

Influence of Formulations on Pharmacokinetic Profiles in Animal Studies

Research has demonstrated that advanced formulations can markedly improve the pharmacokinetic parameters of isorhamnetin in animal models. A study involving the oral administration of Ginkgo biloba extract (GBE) and two different formulations—Ginkgo biloba extract phospholipid complexes (GBP) and Ginkgo biloba extract solid dispersions (GBS)—to rats provided significant insights into the impact of formulation on the bioavailability of isorhamnetin. The results showed a remarkable increase in the bioavailability of isorhamnetin when administered as GBP and GBS compared to the standard GBE. researchgate.net

The pharmacokinetic parameters from this study are detailed in the table below, illustrating the enhanced absorption and exposure achieved with the phospholipid complex and solid dispersion formulations.

Interactive Data Table: Pharmacokinetic Parameters of Isorhamnetin in Rats after Oral Administration of Different Ginkgo Biloba Extract Formulations

FormulationCmax (μg/L)Tmax (h)AUC (0-t) (μg/L*h)Relative Bioavailability (%)
GBE18.3 ± 7.20.75 ± 0.2948.7 ± 15.8100
GBS42.5 ± 13.10.92 ± 0.38123.6 ± 31.4253.8
GBP68.9 ± 18.30.67 ± 0.26215.4 ± 45.9442.3

Data is presented as mean ± standard deviation. AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to Maximum Plasma Concentration, GBE: Ginkgo Biloba Extract, GBS: Ginkgo Biloba Extract Solid Dispersion, GBP: Ginkgo Biloba Extract Phospholipid Complex.

The data clearly indicates that the phospholipid complex (GBP) was the most effective formulation, increasing the relative bioavailability of isorhamnetin by over four-fold compared to the standard extract. researchgate.net The solid dispersion (GBS) also significantly enhanced bioavailability, more than doubling it. researchgate.net These improvements are attributed to the enhanced dissolution and absorption characteristics of these formulations.

Furthermore, the pharmacokinetic behavior of isorhamnetin can also be influenced when it is administered as part of a total flavone (B191248) extract from a plant source. A study on the total flavones from Hippophae rhamnoides L. (TFH) in rats demonstrated that the pharmacokinetic behaviors of isorhamnetin, kaempferol (B1673270), and quercetin, when administered together in a complex herbal extract, might differ from the behaviors of the same compounds administered in their pure forms. nih.gov This suggests that the natural matrix of the plant extract itself acts as a unique formulation, where interactions between different flavonoid components can affect their absorption and metabolism.

While specific comparative pharmacokinetic studies on different formulations of pure Isorhamnetin 3-glucoside-7-rhamnoside are limited, the principles observed with its aglycone, isorhamnetin, and other flavonoids are highly relevant. It is well-established that the glycosylation pattern of flavonoids affects their absorption. For instance, quercetin glucosides from onions have been shown to be better absorbed than quercetin rutinosides from apples. nih.gov This indicates that the type of sugar moiety attached to the flavonoid core influences its bioavailability. Therefore, it can be extrapolated that formulating Isorhamnetin 3-glucoside-7-rhamnoside into advanced delivery systems, such as phospholipid complexes or nanoformulations, would likely lead to significant enhancements in its oral bioavailability and therapeutic efficacy.

Emerging Therapeutic Potential and Pre Clinical Applications of Isorhamnetin 3 Glucoside 7 Rhamnoside

Role in Functional Food and Nutraceutical Development (Pre-clinical Justification)

The justification for incorporating Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside into functional foods and nutraceuticals is primarily based on its presence in edible plants and its demonstrated biological activities in pre-clinical studies. Flavonoids, as a class of phytonutrients, are widely used in food and nutraceuticals for their health-promoting benefits. biosynth.com

Isorhamnetin 3-glucoside-7-rhamnoside has been identified in significant concentrations in sea buckthorn (Hippophae rhamnoides) berries, a plant widely utilized for juices, jams, and oils. biosynth.commdpi.com The presence of this compound in such food sources provides a strong rationale for its exploration as a nutraceutical ingredient. mdpi.com Pre-clinical findings point towards several mechanisms that justify its use, including antioxidant and anti-inflammatory effects. biosynth.commdpi.comencyclopedia.pub Isorhamnetin glycosides, the family to which this compound belongs, are noted for a range of beneficial properties, such as antioxidant, anti-inflammatory, anti-cancer, antidiabetic, and anti-obesity effects in various research models. biosynth.comnih.gov

Table 1: Natural Sources of Isorhamnetin 3-glucoside-7-rhamnoside Relevant to Functional Foods

Plant SourcePart of PlantReported ConcentrationReference
Hippophae rhamnoides (Sea Buckthorn)Berries37.8–90.8 mg/100 g (Dry Weight) biosynth.commdpi.com
Butea superbaAerial PartsNot Quantified medchemexpress.com
Bidens tripartitaAerial PartsNot Quantified medchemexpress.com

Application in Phytomedicine and Herbal Drug Discovery (Pre-clinical Stage)

In the realm of phytomedicine, Isorhamnetin 3-glucoside-7-rhamnoside is being investigated at the pre-clinical level for its potential therapeutic applications. It has been isolated from plants used in traditional medicine, such as Hippophae rhamnoides. mdpi.com The pharmacological interest in this molecule stems from its bioactive properties, which suggest it could be a candidate for developing new herbal drugs. nih.gov

Pre-clinical research has highlighted its potential as an anti-inflammatory agent. Studies indicate that Isorhamnetin 3-glucoside-7-rhamnoside may exert its effects by inhibiting the Cox-2 (Cyclooxygenase-2) enzyme and the ubiquitin-proteasome pathway, both of which are implicated in inflammatory processes. biosynth.com Furthermore, research on a variety of isorhamnetin glycosides has shown potential in suppressing the replication of influenza viruses in cell culture and chicken embryo models, suggesting a possible role as an antiviral agent. acs.org Specifically, Isorhamnetin 3-O-glucoside-7-O-rhamnoside was one of the glycosides studied for its ability to inhibit influenza virus replication. acs.org

Table 2: Pre-clinical Pharmacological Activities of Isorhamnetin 3-glucoside-7-rhamnoside

Pharmacological ActivityModel/AssayKey FindingsReference
Anti-inflammatory Biochemical AssaysShowed potential to inhibit the ubiquitin-proteasome pathway and Cox-2 activity. biosynth.com
Antiviral Cell Culture (MDCK) & Fertilized Chicken EggsInvestigated for its ability to inhibit the replication of influenza A and B viruses. acs.org

Co-administration Strategies and Synergistic Effects with Conventional Therapeutics in Animal Models

The concept of using natural compounds to enhance the efficacy of conventional drugs is a growing area of research. It has been suggested that Isorhamnetin 3-glucoside-7-rhamnoside is synergistic with other molecules and could be used in combination with other drugs for the prevention or treatment of inflammation. biosynth.com However, based on currently available scientific literature, there is a lack of specific pre-clinical studies in animal models that detail co-administration strategies or demonstrate synergistic effects of Isorhamnetin 3-glucoside-7-rhamnoside with conventional therapeutic agents. Further research is required to explore and validate these potential synergistic interactions in vivo.

Delivery Systems and Nanotechnology Approaches for Enhanced Bioactivity (Pre-clinical)

The bioavailability and efficacy of many flavonoids can be limited by factors such as poor water solubility and metabolic breakdown. Nanotechnology offers promising strategies to overcome these limitations. nih.govazonano.com For related flavonoids like quercetin (B1663063) and luteolin, various nanoformulations such as liposomes, micelles, and nanoparticles have been developed to improve stability, delivery, and bioactivity in pre-clinical settings. nih.govnih.gov

Some research suggests that the glycoside forms of flavonoids, such as Isorhamnetin 3-glucoside-7-rhamnoside, may naturally act as a form of controlled delivery system for their aglycone (the non-sugar part, in this case, isorhamnetin), potentially increasing retention in the circulatory system compared to administering the aglycone alone. nih.gov However, there is currently a lack of published pre-clinical studies focusing specifically on the development and application of nanotechnology-based delivery systems, like nanoparticles or liposomes, for Isorhamnetin 3-glucoside-7-rhamnoside to enhance its bioactivity. This area represents a significant opportunity for future research to unlock the full therapeutic potential of this compound.

Future Research Directions and Unresolved Questions for Isorhamnetin 3 Glucoside 7 Rhamnoside

Advanced Mechanistic Studies and Identification of Novel Molecular Targets

Current knowledge regarding the specific molecular interactions of Isorhamnetin (B1672294) 3-glucoside-7-rhamnoside is still in its infancy. Future research must move beyond broad descriptions of activity to pinpoint precise molecular targets and elucidate the complex signaling cascades it modulates.

Initial findings suggest that Isorhamnetin 3-glucoside-7-rhamnoside may exert anti-inflammatory effects through the inhibition of the ubiquitin-proteasome pathway and cyclooxygenase-2 (COX-2) activity. biosynth.com The aglycone, isorhamnetin, has been shown to suppress COX-2 expression by inducing heme oxygenase-1 (HO-1) via the transcription factor Nrf2. nih.gov A critical unanswered question is whether the glycoside form acts directly on these targets or if it functions as a prodrug, requiring metabolic conversion to isorhamnetin to exert its effects. Advanced mechanistic studies should aim to:

Direct Target Identification: Employ techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), and cellular thermal shift assays (CETSA) to identify direct binding proteins of Isorhamnetin 3-glucoside-7-rhamnoside.

Pathway Deconvolution: Investigate the compound's influence on key inflammatory pathways beyond COX-2, such as the NF-κB and MAPK signaling cascades. Studies on related isorhamnetin glycosides have shown inhibition of NF-κB activation and the production of cytokines like TNF-α and IL-6, providing a rationale for exploring these pathways. nih.govresearchgate.net

Enzyme Kinetics and Binding Studies: Conduct detailed enzymatic assays to quantify the inhibitory potency (e.g., IC₅₀ values) of Isorhamnetin 3-glucoside-7-rhamnoside against purified enzymes like COX-2, various proteasome subunits, and other potential targets to determine the nature of the inhibition.

Development of Sustainable Production Methods for Isorhamnetin 3-glucoside-7-rhamnoside

The reliance on extraction from natural sources, where the compound is often present in low concentrations alongside a complex mixture of other flavonoids, poses a significant barrier to research and potential application. mdpi.comnih.gov The development of sustainable and scalable production methods is therefore a critical research priority.

While the chemical synthesis of complex flavonoid glycosides is notoriously challenging due to the need for multiple protection and deprotection steps, biotechnology offers a promising alternative. nl.go.krfrontiersin.org Future efforts should focus on:

Enzymatic and Whole-Cell Biotransformation: The synthesis of flavonoid diglycosides has been achieved using sequential enzymatic reactions. nl.go.kr Research into the use of specific glycosyltransferases (UGTs) could enable the precise, regioselective addition of glucose and rhamnose moieties to the isorhamnetin aglycone. acs.orgacs.org Stepwise biotransformation using engineered microorganisms harboring multiple glycosyltransferases could produce the target compound from a readily available precursor like quercetin (B1663063) or isorhamnetin. nl.go.kr

Chemoenzymatic Synthesis: Combining chemical synthesis of a simpler precursor with enzymatic glycosylation steps could offer a more efficient route. For example, using retaining glycosidases or their engineered mutants (glycosynthases) for transglycosylation reactions presents a powerful strategy for forming specific glycosidic bonds. acs.orgnih.gov

Metabolic Engineering: Modifying the metabolic pathways of host organisms like E. coli or yeast to produce Isorhamnetin 3-glucoside-7-rhamnoside de novo from simple carbon sources represents a long-term goal for sustainable production.

Comprehensive Comparative Studies with Other Flavonoid Glycosides

The biological activity of a flavonoid is profoundly influenced by its glycosylation pattern. The type, number, and position of sugar moieties can affect solubility, bioavailability, and interaction with molecular targets. nih.govnih.gov To understand the unique properties of Isorhamnetin 3-glucoside-7-rhamnoside, comprehensive comparative studies are essential.

These studies should systematically compare its activities with its constituent parts and related structures:

Aglycone vs. Glycoside: Direct comparison with isorhamnetin (the aglycone) is crucial to determine if glycosylation enhances or diminishes specific biological effects.

Structural Isomers: A comparison with Isorhamnetin 3-O-rutinoside (Isorhamnetin 3-O-rhamnosyl-glucoside) would reveal how the linkage between the sugars impacts function.

Different Aglycones: Contrasting its activity with quercetin 3-glucoside-7-rhamnoside would highlight the significance of the 3'-methoxy group on the isorhamnetin backbone.

Studies have already shown that an isorhamnetin diglycoside can have greater anti-inflammatory potential than a triglycoside, and that the presence of a sugar at the 7-position is critical for the hepatoprotective activity of isorhamnetin glucosides. nih.govtandfonline.com Similarly, the bioaccessibility and plasma stability of isorhamnetin glycosides differ significantly from the aglycone. nih.govresearchgate.net A structured comparative approach will build upon these findings to create a clear structure-activity relationship profile.

Table 1: Research Findings from Comparative Flavonoid Studies
Compound(s) ComparedBiological Activity StudiedKey FindingReference
Isorhamnetin diglycosides vs. triglycosidesTopical Anti-inflammatoryThe diglycoside IGR (isorhamnetin-glucosyl-rhamnoside) showed greater inhibition of ear edema than the triglycoside IGRR. nih.gov
Isorhamnetin 3-O-glucoside vs. Isorhamnetin 3,7-di-O-glucosideHepatoprotectiveIsorhamnetin 3-O-glucoside suppressed liver injury, while the 3,7-di-O-glucoside did not, indicating the importance of the free hydroxyl at the 7-position or the specific sugar type. tandfonline.com
Isorhamnetin vs. Isorhamnetin glycosidesBioaccessibilityIsorhamnetin glycosides showed higher recovery after simulated oral and gastric digestion compared to the aglycone. nih.gov
Isorhamnetin vs. Isorhamnetin glycosides extractPlasma StabilityThe elimination half-life of isorhamnetin in rats increased from 0.64 h to 1.08 h when administered as a glycoside-rich extract, suggesting glycosides act as a controlled-release form. researchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

To achieve a holistic understanding of the biological impact of Isorhamnetin 3-glucoside-7-rhamnoside, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Metabolomics: UPLC-MS/MS-based metabolomics can be used to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. It can identify the specific metabolites formed after administration, helping to distinguish between the activity of the parent compound and its metabolic products. nih.govresearchgate.net Metabolomic and transcriptomic analyses have already been combined to elucidate the flavonoid biosynthesis pathways in sea buckthorn. exlibrisgroup.comresearchgate.net

Proteomics: Quantitative proteomics, using techniques like SILAC-MS, can identify global changes in protein expression in cells or tissues following treatment. academicjournals.org This can reveal novel targets and pathways affected by the compound that would be missed by hypothesis-driven approaches. For example, a proteomics study of the aglycone isorhamnetin identified 84 differentially regulated proteins in liver cancer cells, implicating apoptosis and protein synthesis pathways. academicjournals.org

Transcriptomics: RNA-sequencing can provide a comprehensive snapshot of how Isorhamnetin 3-glucoside-7-rhamnoside alters gene expression. This is particularly relevant for investigating its effects on inflammatory signaling and potential epigenetic modulation. Recent work on biflavonoid glycosides has successfully used transcriptomics to understand their enhanced antitumor activity by revealing changes in the expression of drug transporter genes. acs.orgnih.gov

Combining these omics datasets will enable the construction of detailed molecular networks, providing unprecedented insight into the compound's mechanism of action.

Addressing Challenges in Isorhamnetin 3-glucoside-7-rhamnoside Research

Several practical and technical challenges currently impede progress in the study of Isorhamnetin 3-glucoside-7-rhamnoside. Overcoming these hurdles is essential for advancing the field.

Purity and Standardization: A major challenge is the difficulty in isolating the compound with high purity from its natural sources due to the presence of numerous other structurally similar flavonoid glycosides. nih.govfrontiersin.org This complicates the interpretation of bioactivity studies. The development of advanced separation techniques and the availability of certified reference standards are crucial.

Low Natural Abundance: The low concentration of this specific diglycoside in many plants makes large-scale extraction impractical and expensive, reinforcing the need for the sustainable production methods discussed in section 10.3. nih.gov

Bioavailability and Metabolism: The compound's bioavailability is unknown. Flavonoid glycosides often have poor oral bioavailability and are subject to extensive metabolism by gut microbiota and host enzymes. nih.govnih.gov Understanding how Isorhamnetin 3-glucoside-7-rhamnoside is metabolized is key to interpreting its biological effects, as the observed activity could be due to the parent compound, its aglycone, or other metabolites.

Complexity of Structure-Activity Relationships: As highlighted in section 10.4, small changes in the glycosylation pattern can lead to significant differences in activity. This chemical complexity makes it difficult to predict the properties of a specific glycoside without direct empirical testing. nih.gov

Focused efforts to address these challenges, from improving purification protocols to conducting rigorous pharmacokinetic studies, will be vital for unlocking the full scientific potential of Isorhamnetin 3-glucoside-7-rhamnoside.

Q & A

Q. What analytical methods are recommended for structural confirmation of isorhamnetin 3-glucoside-7-rhamnoside?

Use a combination of acid hydrolysis (to release sugar moieties like glucose and rhamnose) and enzymatic hydrolysis (e.g., β-glucosidase treatment) to isolate aglycone fragments. Chromatographic properties (e.g., retention time shifts post-hydrolysis) and UV spectral comparisons with analogs (e.g., quercetin derivatives) are critical for identification . High-performance liquid chromatography (HPLC) with ≥95% purity standards is essential for validation .

Q. How can researchers distinguish isorhamnetin 3-glucoside-7-rhamnoside from structurally similar flavonoids?

Key differentiators include:

  • Chromatographic behavior : Compare retention times using UPLC (e.g., peak 6 distinguishes it from quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside in plant extracts) .
  • Hydrolysis products : Acid hydrolysis yields rhamnose and glucose, while enzymatic hydrolysis generates distinct aglycones (e.g., isorhamnetin 7-rutinoside vs. isorhamnetin 7-rhamnoside) .
  • Molecular weight : Confirm via mass spectrometry (MW = 624.54 g/mol) .

Q. What plant sources are validated for isolating isorhamnetin 3-glucoside-7-rhamnoside?

The compound is reliably extracted from Hippophae rhamnoides (sea buckthorn) and Bidens tripartita (bur marigold). Ensure species authentication via DNA barcoding or morphological analysis to avoid misidentification with adulterants like Capsella or Thlaspi species .

Advanced Research Questions

Q. How should experimental designs address contradictions in spectral data for isorhamnetin 3-glucoside-7-rhamnoside?

  • Scenario : Discrepancies in UV or NMR spectra between studies.
  • Resolution : Standardize solvent systems (e.g., methanol or DMSO) and pH conditions during analysis. Cross-validate findings with synthetic analogs or commercial standards (≥95% purity) to rule out impurities .
  • Case study : Misidentification with isorhamnetin 3-glucoside-7-rutinoside was resolved by comparing enzymatic hydrolysis products and chromatographic profiles .

Q. What strategies optimize quantification of isorhamnetin 3-glucoside-7-rhamnoside in complex matrices?

  • Sample preparation : Use solid-phase extraction (SPE) to remove interfering phenolics.
  • Instrumentation : Employ UPLC-PDA (photodiode array detection) for high-resolution separation. Calibrate with certified reference materials (CRMs) and validate via spike-recovery tests (target recovery: 90–110%) .
  • Data normalization : Express concentrations relative to internal standards (e.g., sinapine for plant extracts) .

Q. How can researchers evaluate the bioactivity of isorhamnetin 3-glucoside-7-rhamnoside while minimizing false positives?

  • Controls : Include aglycone (isorhamnetin) and deglycosylated analogs to assess structure-activity relationships.
  • Assay specificity : Pre-treat samples with β-glucosidase to confirm target compound activity vs. metabolic byproducts.
  • Dose-response curves : Use logarithmic concentrations (e.g., 1–100 μM) to identify EC50/IC50 values, ensuring reproducibility across ≥3 biological replicates .

Methodological Resources

  • Structural validation : Refer to Mabry, Markham, and Thomas (1970) for flavonoid UV spectral databases .
  • Chromatography : Optimize UPLC conditions using acetonitrile/water gradients with 0.1% formic acid for peak sharpness .
  • Bioactivity assays : Prioritize cell lines with established flavonoid uptake mechanisms (e.g., HCT-8 colon cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.